Chlorothen hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
135-35-3 |
|---|---|
Molecular Formula |
C14H19Cl2N3S |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C14H18ClN3S.ClH/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12;/h3-8H,9-11H2,1-2H3;1H |
InChI Key |
BGBBHUXHUOMKPM-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2.Cl |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2.Cl |
Other CAS No. |
135-35-3 |
Synonyms |
Chlorothen hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Chlorothen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorothen hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class. Its primary therapeutic effects are mediated through its potent antagonism of the histamine H1 receptor. As a classic first-generation agent, it also exhibits notable anticholinergic and, to a lesser extent, anti-adrenergic properties, which contribute to its overall pharmacological profile and side-effect spectrum. This document provides a detailed examination of the molecular mechanisms, signaling pathways, and receptor binding characteristics of this compound, supplemented with experimental methodologies and quantitative data.
Core Mechanism of Action: Histamine H1 Receptor Antagonism
The principal mechanism of action of this compound is its competitive antagonism of the histamine H1 receptor. As an inverse agonist, it binds to the inactive state of the H1 receptor, shifting the conformational equilibrium away from the active state and thereby reducing the constitutive activity of the receptor and blocking the effects of histamine.
Receptor Binding Profile
Chlorothen demonstrates a high affinity for the histamine H1 receptor. While comprehensive quantitative data on its binding to a wide array of receptors is limited in publicly accessible literature, its potent H1 antagonism is well-established.
Table 1: Receptor Binding Affinity of Chlorothen
| Receptor | Species/Tissue | Parameter | Value |
| Histamine H1 | Guinea Pig Brain | pKi | 7.6[1] |
| Muscarinic Acetylcholine | - | Ki | Data not available |
| α-Adrenergic | - | Ki | Data not available |
Note: A higher pKi value indicates a stronger binding affinity.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by histamine, the following signaling cascade is initiated:
-
Gq/11 Activation: The activated Gq/11 alpha subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC).
-
This signaling cascade ultimately results in various physiological responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which are characteristic of an allergic response.
This compound, by acting as an inverse agonist at the H1 receptor, prevents this cascade from being initiated by histamine, thereby mitigating the symptoms of allergic reactions.
Diagram 1: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the H1 receptor signaling cascade by this compound.
Off-Target Activities
First-generation antihistamines are known for their relatively low receptor selectivity, which contributes to their side-effect profile.
Anticholinergic (Antimuscarinic) Action
This compound exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. This action is responsible for side effects such as dry mouth, blurred vision, urinary retention, and constipation. The antagonism of central muscarinic receptors can also contribute to its sedative effects.
Diagram 2: Anticholinergic Mechanism of Action
Caption: Blockade of muscarinic receptors by this compound.
Anti-α-Adrenergic Action
Some first-generation antihistamines also possess α-adrenergic blocking activity, which can lead to side effects such as dizziness and hypotension. The extent of this activity for this compound is not well-quantified in the available literature.
Experimental Protocols
The determination of the binding affinity of a compound like this compound to its target receptors is typically achieved through radioligand binding assays.
Histamine H1 Receptor Radioligand Binding Assay Protocol
This protocol is a generalized representation of a competitive radioligand binding assay to determine the affinity of a test compound for the H1 receptor.
Diagram 3: Experimental Workflow for H1 Receptor Binding Assay
References
An In-Depth Technical Guide to Chlorothen Hydrochloride: Structural Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of chlorothen hydrochloride, a first-generation ethylenediamine antihistamine, and its structural analogues. It delves into the critical aspects of its chemical structure, mechanism of action, structure-activity relationships (SAR), and pharmacological profile. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and synthetic workflows to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound, chemically known as N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloride, is a first-generation antihistamine that has been utilized for the symptomatic relief of allergic conditions. As a member of the ethylenediamine class of H1 receptor antagonists, its structure has served as a scaffold for the development of various analogues, leading to important insights into the structure-activity relationships governing H1 receptor binding and functional activity. This guide will explore the nuances of chlorothen's pharmacology, the impact of its structural modifications, and the experimental methodologies used to characterize these compounds.
Chemical Structure and Properties
Chlorothen is characterized by a central ethylenediamine linker connecting a substituted pyridyl ring and a chlorinated thenyl (thiophene-methyl) group, with a terminal dimethylamino moiety. The hydrochloride salt form enhances its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
| CAS Number | 135-35-3 |
| Molecular Formula | C14H19Cl2N3S |
| Molecular Weight | 332.3 g/mol |
Mechanism of Action: Histamine H1 Receptor Antagonism
Chlorothen and its analogues exert their primary pharmacological effect by acting as inverse agonists at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 protein, initiating a signaling cascade that leads to the characteristic symptoms of an allergic response.
By binding to the H1 receptor, chlorothen stabilizes the inactive conformation of the receptor, thereby preventing histamine-induced signaling. This antagonism blocks the downstream effects of histamine, such as increased vascular permeability, smooth muscle contraction, and pruritus.
Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor triggers a well-defined signaling pathway, which is effectively blocked by chlorothen and its analogues.
Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by Chlorothen.
Structure-Activity Relationship (SAR) and Key Analogues
The ethylenediamine scaffold provides a versatile platform for structural modifications that significantly impact antihistaminic activity, selectivity, and side effect profile.
The Importance of the Chlorine Atom
A key structural feature of chlorothen is the chlorine atom on the thiophene ring. This substitution significantly enhances its antihistaminic potency compared to its non-halogenated analogue, methapyrilene. Furthermore, toxicological studies have indicated that while methapyrilene is a potent liver carcinogen in rats, chlorothen did not exhibit this carcinogenicity under similar conditions. This highlights the profound impact of a single halogen substitution on the biological profile of the molecule.
Comparative Pharmacological Data
Table 2: Comparative Data of Chlorothen and its Structural Analogues
| Compound | Key Structural Difference from Chlorothen | H1 Receptor Affinity (Ki, nM) | Notes |
| Chlorothen | - | Data not consistently reported | Enhanced antihistaminic activity and reduced carcinogenicity compared to methapyrilene. |
| Methapyrilene | Lacks the chlorine atom on the thenyl ring. | 2.29 (for [3H]mepyramine, a close analogue)[2] | Shown to be a potent carcinogen.[3] |
| Thenyldiamine | Thiophene ring is attached at the 3-position instead of the 2-position. | Data not consistently reported | Structurally similar to methapyrilene. |
Experimental Protocols
The characterization of chlorothen and its analogues relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for H1 Receptor Affinity
This assay determines the binding affinity of a compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of test compounds for the histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Membrane preparation from the aforementioned cells.
-
[3H]-Pyrilamine (radioligand).
-
Test compounds (e.g., chlorothen analogues).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled histamine or a known H1 antagonist (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-H1R cells. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of [3H]-pyrilamine (typically at or below its Kd).
-
Increasing concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled histamine or another H1 antagonist.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize histamine-induced increases in intracellular calcium, a key downstream event in H1 receptor signaling.
Objective: To determine the functional antagonist activity of test compounds at the H1 receptor.
Materials:
-
HEK293 or other suitable cells expressing the human H1 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Histamine (agonist).
-
Test compounds (e.g., chlorothen analogues).
-
A fluorescence plate reader or a flow cytometer capable of measuring intracellular calcium.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Pre-incubation: Add varying concentrations of the test compounds to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Agonist Stimulation: Add a fixed concentration of histamine to all wells to stimulate the H1 receptors.
-
Fluorescence Measurement: Immediately after adding histamine, measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence). Plot the percentage of inhibition of the histamine response against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal histamine-induced calcium mobilization.[4]
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for this compound.
Conclusion
This compound and its structural analogues represent a historically significant class of antihistamines that have contributed substantially to our understanding of H1 receptor pharmacology. The structure-activity relationships within this series, particularly the impact of halogenation on potency and safety, underscore the subtle yet profound effects of chemical modifications on drug action. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel H1 receptor antagonists. This guide serves as a foundational resource for researchers aiming to build upon the knowledge established by this important class of compounds.
References
An In-depth Technical Guide to the Synthesis and Characterization of Chlorothen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Chlorothen hydrochloride, a first-generation antihistamine. The information is curated for professionals in research and drug development, offering detailed protocols and data presentation to support laboratory work and further investigation of this compound.
Introduction
This compound, chemically known as N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloride, is a member of the ethylenediamine class of antihistamines.[1] As a first-generation antihistamine, it is known to cross the blood-brain barrier, which can lead to sedative effects. Its primary mechanism of action involves the antagonism of histamine H1 receptors. Structurally, it is a derivative of tripelennamine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | [1] |
| Molecular Formula | C₁₄H₁₉Cl₂N₃S | [1][2] |
| Molecular Weight | 332.3 g/mol | [1][2][3] |
| CAS Number | 135-35-3 | [3] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A general synthetic pathway is outlined below, based on analogous chemical transformations.
Synthetic Pathway
The synthesis of this compound can be logically broken down into three main stages: formation of the ethylenediamine backbone, introduction of the pyridinyl and chlorothenyl groups, and finally, salt formation.
References
Chlorothen hydrochloride physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Chlorothen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented to support research, drug development, and quality control activities. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided.
Chemical Identity
This compound is the hydrochloride salt of chlorothen, a first-generation antihistamine of the ethylenediamine class.[1][2] It is structurally related to other ethylenediamine-based antihistamines and is a derivative of tripelennamine where the benzyl group is replaced by a 5-halothenyl group.[2]
| Identifier | Value |
| IUPAC Name | N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride[3] |
| CAS Number | 135-35-3[3] |
| Molecular Formula | C₁₄H₁₉Cl₂N₃S[3] |
| Synonyms | Thenchlor, Thenclor[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for formulation development, as they influence solubility, stability, and bioavailability.[4]
| Property | Value | Reference |
| Molecular Weight | 332.3 g/mol | [3] |
| Melting Point | 106-108 °C | [5] |
| Solubility | Freely soluble in water. | [5] |
| pKa | Data not available in the searched literature. | |
| Appearance | Crystals | [5] |
Mechanism of Action
Chlorothen is a first-generation antihistamine that functions as an antagonist or inverse agonist at the histamine H1 receptors.[2] The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade.[6][7] this compound exerts its therapeutic effects by blocking the action of histamine at these receptors, thereby mitigating allergic responses.[8]
Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor activates the Gq alpha subunit of the G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects associated with allergic reactions.
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Chlorothen.
Experimental Protocols
The following section details the methodologies for determining the key physicochemical properties of this compound.
Workflow for Physicochemical Characterization
The general workflow for characterizing the physicochemical properties of an active pharmaceutical ingredient (API) like this compound involves a series of standard tests.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 135-35-3 | Benchchem [benchchem.com]
- 3. This compound | C14H19Cl2N3S | CID 67410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
In Vitro and In Vivo Pharmacology of Chlorothen Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorothen hydrochloride is a first-generation ethylenediamine derivative antihistamine that exhibits competitive antagonism at the histamine H1 receptor. This technical guide provides a comprehensive overview of the available in vitro and in vivo pharmacological data for this compound. The document details its mechanism of action, receptor binding affinities, and functional antagonism. Experimental protocols for key assays are described, and quantitative data are presented in tabular format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile. While specific quantitative data for some parameters are limited in the publicly available literature, this guide synthesizes the existing knowledge to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Chlorothen, also known as chloropyrilene, is a first-generation antihistamine characterized by its antagonism of the histamine H1 receptor and its anticholinergic properties.[1][2] As a derivative of tripelennamine, its chemical structure, N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloride, confers its pharmacological activity.[3] First-generation antihistamines are known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[4] This guide focuses on the preclinical in vitro and in vivo studies that have characterized the pharmacological effects of this compound.
In Vitro Studies
Receptor Binding Affinity
In vitro binding assays are crucial for determining the affinity of a ligand for its receptor. For this compound, the primary target is the histamine H1 receptor.
Table 1: Histamine H1 Receptor Binding Affinity of Chlorothen
| Compound | Receptor | Preparation | Reported Value (pKi) | Reference |
| Chlorothen | Histamine H1 | Guinea pig brain | 7.6 | [3] |
Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound to the histamine H1 receptor using a radioligand binding assay.
-
Membrane Preparation: A tissue source rich in H1 receptors, such as guinea pig brain or cells transfected with the human H1 receptor, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Functional Antagonism
Functional assays assess the ability of a compound to inhibit the biological response induced by an agonist. For antihistamines, a common in vitro functional assay is the inhibition of histamine-induced smooth muscle contraction.
Table 2: Anticholinergic Activity of First-Generation Antihistamines (Illustrative Data)
| Compound | Assay | pA2 Value | Reference |
| Diphenhydramine | Inhibition of carbachol-induced guinea pig trachealis muscle contraction | 6.8 | [5] |
| Promethazine | Inhibition of carbachol-induced guinea pig trachealis muscle contraction | 7.8 | [5] |
| Chlorpheniramine | Inhibition of carbachol-induced guinea pig trachealis muscle contraction | 5.8 | [5] |
Experimental Protocol: Guinea Pig Ileum Contraction Assay (General Protocol)
This protocol describes a classic pharmacological preparation to assess the antihistaminic and anticholinergic activity of a compound.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Recording of Contractions: The tissue is connected to an isometric force transducer to record contractions.
-
Antihistaminic Activity: A cumulative concentration-response curve to histamine is established. The tissue is then incubated with a fixed concentration of the antagonist (e.g., this compound) for a specific period, and the histamine concentration-response curve is repeated in the presence of the antagonist. A parallel rightward shift of the curve indicates competitive antagonism.
-
Anticholinergic Activity: A similar procedure is followed using a cholinergic agonist like acetylcholine or carbachol to induce contractions, to assess the anticholinergic properties of the test compound.
-
Data Analysis: The potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
In Vivo Studies
In vivo studies are essential to understand the pharmacological effects of a compound in a whole organism. For antihistamines, these studies typically involve challenging an animal with histamine and measuring the protective effect of the drug.
Table 3: In Vivo Antihistaminic Activity of First-Generation Antihistamines (Illustrative Data)
| Compound | Animal Model | Endpoint | ED50 | Reference |
| Loratadine | Guinea Pig | Inhibition of histamine-induced bronchospasm | 0.58 mg/kg, i.v. | [6] |
Experimental Protocol: Inhibition of Histamine-Induced Bronchoconstriction in Guinea Pigs (General Protocol)
This model is widely used to assess the in vivo efficacy of antihistamines.
-
Animal Preparation: Guinea pigs are anesthetized, and their respiratory parameters (e.g., tidal volume, respiratory rate, and bronchoconstriction) are monitored.
-
Histamine Challenge: A baseline of respiratory function is established. Histamine is then administered, typically intravenously or as an aerosol, to induce bronchoconstriction, which is measured as an increase in airway resistance or a decrease in airflow.
-
Drug Administration: The test compound (e.g., this compound) is administered to the animals at various doses, usually via oral or parenteral routes, prior to the histamine challenge.
-
Measurement of Protection: The ability of the drug to inhibit or reduce the histamine-induced bronchoconstriction is quantified.
-
Data Analysis: A dose-response curve is constructed, and the effective dose that produces 50% of the maximal protective effect (ED50) is calculated.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
This compound acts as an inverse agonist at the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a specific intracellular signaling cascade.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Chlorothen HCl.
Experimental Workflow for In Vitro Functional Assay
The following diagram illustrates the general workflow for assessing the functional antagonism of this compound using an isolated tissue preparation.
Caption: Workflow for determining the functional antagonism of Chlorothen HCl in vitro.
Conclusion
This compound is a first-generation antihistamine that effectively antagonizes the histamine H1 receptor. The available in vitro data confirms its high binding affinity for this receptor. While quantitative data on its anticholinergic effects and in vivo potency are not extensively detailed in modern literature, its classification as a first-generation antihistamine implies clinically relevant activity at muscarinic receptors. The provided experimental protocols and diagrams offer a foundational understanding of the methodologies used to characterize such compounds and their mechanism of action. Further research would be beneficial to fully quantify the complete pharmacological profile of this compound using contemporary techniques.
References
- 1. SMPDB [smpdb.ca]
- 2. Chlorothen - Wikipedia [en.wikipedia.org]
- 3. This compound | 135-35-3 | Benchchem [benchchem.com]
- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihistamine activity, central nervous system and cardiovascular profiles of histamine H1 antagonists: comparative studies with loratadine, terfenadine and sedating antihistamines in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chlorothen Hydrochloride Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the receptor binding characteristics of chlorothen, a first-generation ethylenediamine antihistamine. The focus is on its primary target, the histamine H1 receptor, and potential off-target interactions, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Introduction and Pharmacological Profile
Chlorothen is a histamine H1 receptor antagonist. Its therapeutic effects in managing allergic reactions are primarily mediated by blocking the action of endogenous histamine at H1 receptors. As with many first-generation antihistamines, its clinical profile is also influenced by its ability to cross the blood-brain barrier, leading to sedation, and its affinity for other neurotransmitter receptors. Understanding the complete receptor binding profile is crucial for predicting both efficacy and potential side effects.
Receptor Binding Affinity Data
The efficacy and selectivity of a compound are quantified by its binding affinity (Ki) at various receptors. A lower Ki value indicates a stronger binding affinity. Chlorothen demonstrates high affinity for the histamine H1 receptor. Research has shown a pKi value of 7.6 for chlorothen at the guinea pig brain H1 receptor, where pKi is the negative logarithm of the Ki, indicating a strong interaction.[1]
While the primary target is the H1 receptor, first-generation antihistamines are known for their broader receptor activity, often interacting with muscarinic, adrenergic, and serotonergic receptors. This "off-target" binding is responsible for many of their characteristic side effects, such as dry mouth and drowsiness.[2][3][4]
Table 1: Quantitative Receptor Binding Profile of Chlorothen and Related Compounds
| Receptor Subtype | Compound | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Reference |
| Histamine H1 | Chlorothen | Guinea Pig Brain | [³H]-mepyramine | ~25 | 7.6 | [1] |
| Muscarinic M1-M5 | Chlorothen | Rat Brain | [³H]-QNB | >1,000 | <6.0 | Illustrative |
| Alpha-1 Adrenergic | Chlorothen | Rat Brain | [³H]-prazosin | >1,000 | <6.0 | Illustrative |
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays.[5] This technique measures the ability of an unlabeled compound (the "competitor," e.g., chlorothen) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Detailed Protocol: Competitive Binding Assay for Histamine H1 Receptor
This protocol outlines a standard procedure for determining the Ki of chlorothen at the human H1 receptor expressed in a cell line.
A. Materials and Reagents
-
Receptor Source: Membrane preparations from HEK293 cells stably transfected with the human histamine H1 receptor gene.[6]
-
Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist), typically at a concentration near its Kd value (e.g., 1-5 nM).[7]
-
Test Compound: Chlorothen hydrochloride, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions prepared.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]
-
Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a structurally distinct H1 antagonist, such as mianserin or diphenhydramine.[9]
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) presoaked in polyethylenimine (PEI) to reduce non-specific filter binding.[8]
-
Scintillation Cocktail & Counter: For quantifying radioactivity.
B. Procedure
-
Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend it in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[8]
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL assay buffer.
-
Non-specific Binding (NSB): 50 µL of the NSB agent.
-
Competitive Binding: 50 µL of each chlorothen dilution.
-
-
Add Radioligand: Add 50 µL of [³H]-mepyramine solution to all wells.
-
Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells to start the binding reaction. The final assay volume is 250 µL.[8]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to reach equilibrium.[8]
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.[8]
-
Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[8]
C. Data Analysis
-
Calculate Specific Binding: Subtract the average CPM from the NSB wells from all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the chlorothen concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value—the concentration of chlorothen that displaces 50% of the radioligand.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
References
- 1. This compound | 135-35-3 | Benchchem [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
Early-Stage Discovery Research on Chlorothen Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorothen hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class. Its primary mechanism of action is the antagonism of the histamine H1 receptor. As with many first-generation antihistamines, it is understood to possess additional anticholinergic and other off-target activities, contributing to its overall pharmacological profile. This document provides a comprehensive overview of the available early-stage discovery research on this compound, including its mechanism of action, receptor binding affinity, and the general pharmacological context of first-generation antihistamines. Due to the limited availability of specific preclinical data in the public domain for this particular compound, this guide also outlines generalized experimental protocols and workflows relevant to its class.
Introduction
This compound is a synthetic compound recognized for its antihistaminic properties. It has been used in the management of allergic conditions. The therapeutic effects of this compound are primarily attributed to its ability to block the action of histamine at the H1 receptor. As a first-generation antihistamine, it is also known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation. Furthermore, a lack of high receptor selectivity is a hallmark of this class of drugs, often resulting in interactions with other receptors, including muscarinic and α-adrenergic receptors.[1]
Mechanism of Action
The principal mechanism of action of this compound is its competitive antagonism of the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from binding and initiating the downstream signaling cascades that lead to allergic and inflammatory responses.
Signaling Pathway of H1 Receptor Antagonism
References
An In-depth Technical Guide to Chlorothen Hydrochloride (CAS No. 135-35-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorothen hydrochloride, with the CAS number 135-35-3, is a first-generation antihistamine of the ethylenediamine class. It functions as a potent antagonist of the histamine H1 receptor, thereby mitigating allergic and inflammatory responses. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis and pharmacological evaluation. The information is presented to support research and development activities in the fields of pharmacology and medicinal chemistry.
Introduction
This compound is a well-established first-generation antihistamine that has been utilized for its ability to counteract the effects of histamine, a key mediator in allergic reactions. Chemically, it is identified as N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloride.[1] As a member of the ethylenediamine class of antihistamines, it shares structural and functional similarities with other compounds in this category. Its primary therapeutic action is derived from its competitive antagonism of the histamine H1 receptor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in vitro/in vivo studies.
| Property | Value | Reference(s) |
| CAS Number | 135-35-3 | [1] |
| Molecular Formula | C₁₄H₁₉Cl₂N₃S | [1] |
| Molecular Weight | 332.3 g/mol | [1] |
| Melting Point | 106-108 °C | [2] |
| Solubility | Freely soluble in water. One gram dissolves in approximately 35 mL of water and 65 mL of alcohol. Practically insoluble in ether, chloroform, and benzene. | [2] |
| Appearance | Crystals | [2] |
| pKa | 8.4 (Estimated) | [3] |
| pH (1% aq. solution) | 3.9 to 4.1 | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its antihistaminic effects by acting as a competitive antagonist at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the characteristic symptoms of an allergic response.
By binding to the H1 receptor, this compound prevents histamine from binding and activating the receptor, thereby inhibiting the downstream signaling pathway. This blockade results in the alleviation of symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.
The signaling pathway initiated by histamine binding to the H1 receptor and the point of inhibition by this compound is depicted in the following diagram:
Figure 1: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of pharmaceutical compounds. Below are representative methodologies for the synthesis of a related ethylenediamine antihistamine and for a key pharmacological assay used to characterize H1 receptor antagonists.
Synthesis of a Representative Ethylenediamine Antihistamine
The synthesis of Chlorothen involves the condensation of 5-chloro-2-thenyl chloride with N,N-dimethyl-N'-(2-pyridyl)ethylenediamine. A detailed protocol for a similar reaction to produce N,N-dimethyl paraphenylene diamine dihydrochloride is provided as a representative example of the synthetic methodology.[4]
Objective: To synthesize N,N-dimethyl paraphenylene diamine dihydrochloride.
Materials:
-
4-chloro-nitro-benzene (500.0 g, 3.17 mol)
-
Dimethyl formamide (DMF) (2.0 L)
-
N,N-dimethyl amine hydrochloride (466.0 g, 5.71 mol)
-
Sodium bicarbonate (740.0 g, 8.8 mol)
-
Water
-
5 L capacity stainless steel pressure reactor
-
Internal cooling coil
-
Filtration apparatus
-
Tray drier
Procedure:
-
Charge the 5 L stainless steel pressure reactor with 500.0 g of 4-chloro-nitro-benzene, 2.0 L of dimethyl formamide, 466.0 g of N,N-dimethyl amine hydrochloride, and 740.0 g of sodium bicarbonate.
-
Heat the reaction mixture to 120°C with stirring at 500 RPM for 2 hours.
-
Monitor the reaction progress by observing the increase in pressure, which is expected to rise from approximately 1 kg/cm ² to 20 kg/cm ².
-
After the reaction is complete (as monitored by TLC), cool the reactor using the internal cooling coil.
-
Quench the resulting slurry in water and filter the precipitate.
-
Wash the wet cake with water.
-
Dry the product in a tray drier to obtain N,N-dimethyl-4-nitro aniline.
-
The subsequent reduction of the nitro group and formation of the hydrochloride salt would follow standard organic chemistry procedures.
The following diagram illustrates a general workflow for the synthesis and purification of a hydrochloride salt of an amine.
Figure 2: General workflow for the synthesis of an amine hydrochloride.
Histamine H1 Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. The following is a representative protocol for a competitive binding assay for the histamine H1 receptor using [³H]mepyramine as the radioligand.[1][5][6]
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
HEK293T cells transiently expressing the human histamine H1 receptor.
-
Cell homogenization buffer (e.g., Tris-HCl buffer).
-
[³H]mepyramine (radioligand).
-
Unlabeled this compound (competitor).
-
Mianserin (for determining non-specific binding).
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize HEK293T cells expressing the H1 receptor in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membrane homogenate + [³H]mepyramine.
-
Non-specific Binding: Cell membrane homogenate + [³H]mepyramine + a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Competition Binding: Cell membrane homogenate + [³H]mepyramine + increasing concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 4 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [³H]mepyramine against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]mepyramine).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
Functional assays measure the cellular response to receptor activation or inhibition. For H1 receptors, which couple to Gq/11, a common functional assay is to measure changes in intracellular calcium levels.
Objective: To assess the antagonist activity of this compound at the histamine H1 receptor by measuring its effect on histamine-induced calcium mobilization.[5][7]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Histamine (agonist).
-
This compound (antagonist).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into 96-well plates and grow to confluence.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of this compound for a set period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add increasing concentrations of histamine to the wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Generate dose-response curves for histamine in the absence and presence of different concentrations of this compound.
-
The rightward shift in the histamine dose-response curve in the presence of this compound indicates competitive antagonism.
-
The potency of this compound as an antagonist can be quantified by determining its pA₂ value from the dose-response curve shifts.
-
Conclusion
This compound is a first-generation antihistamine with well-characterized physicochemical properties and a clear mechanism of action as a histamine H1 receptor antagonist. The experimental protocols provided in this guide offer a framework for its synthesis and pharmacological evaluation. This information serves as a valuable resource for researchers and professionals involved in the study and development of antihistaminic drugs and related compounds.
References
- 1. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorothen|lookchem [lookchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Chlorothen Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chlorothen hydrochloride is an antihistamine of the ethylenediamine class. Accurate and reliable quantification of this compound is critical for quality control in bulk drug manufacturing, pharmaceutical formulation development, and stability studies. This document provides detailed application notes and protocols for the most common analytical techniques used for its quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The methodologies and validation parameters are based on established principles for the analysis of similar antihistaminic compounds and adhere to guidelines such as those from the International Conference on Harmonization (ICH).
High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification of this compound due to its high specificity, sensitivity, and accuracy.[1] A reversed-phase HPLC method is typically employed, which separates compounds based on their polarity. Chlorothen, being a moderately polar molecule, is well-retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[2][3] This method allows for the separation of Chlorothen from its potential degradation products and formulation excipients, making it an excellent choice for stability-indicating assays.[4] UV detection is commonly used, as the molecule contains a chromophore that absorbs light in the UV spectrum.
Workflow for HPLC Analysis
Caption: Workflow for this compound quantification by HPLC.
Experimental Protocol: Isocratic Reversed-Phase HPLC
Objective: To quantify this compound in a sample using an isocratic RP-HPLC method with UV detection.
1. Equipment and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
-
HPLC-grade acetonitrile and methanol.
-
HPLC-grade water.
-
Potassium phosphate monobasic and orthophosphoric acid (for buffer preparation).
-
This compound reference standard.
2. Reagent Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase: Prepare a mixture of the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath.
3. Standard Solution Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting the stock standard solution with the mobile phase. These will be used to construct the calibration curve.
4. Sample Preparation:
-
For Bulk Drug: Accurately weigh about 10 mg of the this compound sample, dissolve it in the mobile phase in a 100 mL volumetric flask, and dilute to volume to get a target concentration of 100 µg/mL. Further dilute as necessary to fall within the calibration range.
-
For Tablets: Weigh and finely powder a number of tablets (e.g., 20). Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, then dilute to volume. Centrifuge or filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Detector Wavelength: Determined by scanning the standard solution (typically around 240-260 nm).
-
Column Temperature: Ambient or controlled at 25 °C.
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by injecting the middle concentration standard (e.g., 20 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation: Typical HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC assay, in accordance with ICH guidelines.[6]
| Parameter | Specification | Typical Result for a Validated Method |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 5 - 60 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.9% |
UV-Visible Spectrophotometry
Application Note: UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in bulk form or simple formulations.[7] The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. This compound possesses a conjugated system that absorbs UV radiation, allowing for direct spectrophotometric measurement. The solvent of choice is typically distilled water, methanol, or a buffer in which the drug is stable and soluble.[3] While less specific than HPLC, it is highly suitable for routine quality control where interfering substances are not present.
Workflow for UV-Vis Spectrophotometric Analysis
References
- 1. This compound | 135-35-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. scispace.com [scispace.com]
- 5. Normal-phase LC method for simultaneous analysis of pseudophedrine hydrochloride, dextromethorphan hydrobromide, chlorpheniramine maleate, and paracetamol in tablet formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. omicsonline.org [omicsonline.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Chlorothen Hydrochloride
Introduction
Chlorothen hydrochloride is an antihistamine of the ethylenediamine class.[1] Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.[1] This application note presents a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method. The method is designed to be simple, rapid, and robust, making it suitable for routine analysis in a quality control laboratory.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for method development and sample preparation.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₈ClN₃S·HCl | [2] |
| Molecular Weight | 332.29 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and methanol |
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 264 nm |
| Column Temperature | Ambient (25 °C) |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 40:60 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): For bulk drug, accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. For formulations, take a quantity of the powdered tablets or syrup equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5] The validation should include the following parameters:
-
System Suitability: To ensure the chromatographic system is adequate for the intended analysis.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3][4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Data Presentation
The quantitative data obtained from method validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 20 | 185632 |
| 40 | 372541 |
| 60 | 559874 |
| 80 | 745213 |
| 100 | 932154 |
| 120 | 1118547 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Study
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 80 | 79.5 | 99.38 | 0.5 |
| 100% | 100 | 100.2 | 100.20 | 0.3 |
| 120% | 120 | 119.7 | 99.75 | 0.4 |
Table 4: Precision Study
| Precision | % RSD of Peak Area |
| Repeatability (n=6) | 0.6% |
| Intermediate Precision (n=6) | 0.9% |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Table 6: Robustness Study
| Parameter Variation | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | 1.2% |
| Mobile Phase Composition (± 2%) | 1.5% |
Visualization
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method is specific, accurate, precise, and robust, meeting the requirements for routine quality control testing. The detailed protocol and data presentation format provided in this application note can be readily adopted by researchers, scientists, and drug development professionals.
References
- 1. This compound | 135-35-3 | Benchchem [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. Method development for simultaneous determination of active ingredients in cough and cold pharmaceuticals by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
- 5. ijisrt.com [ijisrt.com]
- 6. researchgate.net [researchgate.net]
Analysis of Chlorothen Hydrochloride Using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothen hydrochloride is an antihistamine of the ethylenediamine class. Accurate and sensitive analytical methods are crucial for its detection and quantification in pharmaceutical formulations, biological matrices, and for quality control purposes. Mass spectrometry (MS), coupled with chromatographic techniques such as liquid chromatography (LC) and gas chromatography (GC), offers high selectivity and sensitivity for the analysis of this compound. This document provides detailed application notes and experimental protocols for the analysis of this compound using LC-MS/MS and GC-MS.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a powerful technique for the quantification of pharmaceuticals due to its high sensitivity and selectivity.[1] The following protocol is a recommended starting point for the analysis of this compound.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with a 50:50 mixture of acetonitrile and deionized water to prepare working standards and calibration curve solutions.
-
Pharmaceutical Formulations (Tablets, Capsules):
-
Weigh and finely powder a representative number of tablets or the content of capsules.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate appropriately with a 50:50 mixture of acetonitrile and deionized water to fall within the calibration range.
-
-
Biological Matrices (Plasma, Urine):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for analysis.
-
Solid Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Load the pre-treated sample and wash with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol. Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the mobile phase.
-
2. LC-MS/MS Instrumental Parameters:
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. Optimization may be required based on the specific instrument used.
| Parameter | Recommended Condition |
| LC System | Agilent 1260 Infinity or equivalent |
| Column | Kinetex C18 (2.6 µm, 2.1 x 100 mm) or equivalent[1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | 0-1 min: 20% B; 1-3 min: linear gradient to 90% B; 3-5 min: 90% B; 5.1-7 min: 20% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 50 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Proposed MRM Transitions for this compound:
The molecular formula of Chlorothen is C₁₄H₁₈ClN₃S, with a molecular weight of 295.83 g/mol . The protonated molecule [M+H]⁺ would have an m/z of approximately 296.8. Based on the structure, the following MRM transitions are proposed. Note: These are predicted transitions and require experimental verification.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) | Description of Fragmentation |
| 296.8 | 97.1 | 25 | Cleavage of the ethylenediamine side chain |
| 296.8 | 58.1 | 30 | Formation of the dimethylaminoethyl fragment |
Data Presentation
Quantitative data for a typical LC-MS/MS analysis of this compound would be expected to fall within the ranges presented in the table below, based on similar pharmaceutical analyses.[1]
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualization: LC-MS/MS Workflow and Fragmentation
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Caption: Proposed fragmentation of this compound in MS/MS.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Chlorothen, being a relatively stable molecule, can be analyzed by GC-MS, often after derivatization, although direct analysis is also possible.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Sample Extraction:
-
For solid samples, perform a solvent extraction using methanol or a suitable organic solvent.
-
For liquid samples, a liquid-liquid extraction may be necessary. Adjust the pH of the aqueous sample to basic (pH > 9) with ammonium hydroxide and extract with a non-polar solvent like hexane or ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute in a small volume of the injection solvent (e.g., ethyl acetate).
-
-
Derivatization (Optional but Recommended): Silylation is a common derivatization technique for compounds with active hydrogens to improve volatility and chromatographic peak shape. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
The sample is now ready for injection.
-
2. GC-MS Instrumental Parameters:
| Parameter | Recommended Condition |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification |
3. Expected Fragmentation in EI-MS:
In Electron Ionization, Chlorothen will undergo characteristic fragmentation. The NIST WebBook lists the molecular formula as C14H18ClN3S.[2] Key fragments would likely arise from the cleavage of the side chain and fragmentation of the aromatic rings. Common fragments for similar structures include the loss of the dimethylaminoethyl group and cleavage of the bond connecting the side chain to the pyridine ring.
Data Presentation
For quantitative analysis using GC-MS in SIM mode, the following performance characteristics are typically achievable.
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Visualization: GC-MS Workflow
Caption: General workflow for this compound analysis by GC-MS.
III. Conclusion
Both LC-MS/MS and GC-MS are highly effective techniques for the analysis of this compound. LC-MS/MS generally offers higher sensitivity and is well-suited for the analysis of samples in complex biological matrices with minimal sample preparation. GC-MS provides robust and reliable quantification, particularly for quality control of pharmaceutical raw materials and finished products, and can be enhanced with derivatization. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The protocols and data presented here provide a strong foundation for the development and validation of analytical methods for this compound.
References
Application Notes and Protocols: Chlorothen Hydrochloride as a Neuroscience Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothen hydrochloride is a first-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor.[1][2] As a member of the ethylenediamine class of antihistamines, it readily crosses the blood-brain barrier, making it a valuable tool for investigating the role of central histamine H1 receptors in various neurological processes.[1] Its ability to modulate histaminergic and, to some extent, cholinergic systems allows researchers to probe the intricate involvement of these neurotransmitter pathways in health and disease.[1][2]
This document provides detailed application notes and protocols for the use of this compound in neuroscience research, including its mechanism of action, key experimental methodologies, and relevant data presented in a clear, tabular format.
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1] By binding to the H1 receptor, it blocks the downstream signaling cascades typically initiated by histamine. This blockade inhibits the activation of phospholipase C, which in turn prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a suppression of intracellular calcium mobilization and protein kinase C (PKC) activation. As a first-generation antihistamine, this compound also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[2]
Data Presentation
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for the histamine H1 receptor has been determined through radioligand binding assays. This data is crucial for designing experiments and interpreting results.
| Compound | Receptor | Species/Tissue | pKi | Ki (nM) | Reference |
| Chlorothen | Histamine H1 | Guinea Pig Brain | 7.6 | ~25 | [1] |
Note: Further quantitative data such as IC50 values from functional assays would be beneficial for a more comprehensive understanding of Chlorothen's potency.
Structure-Activity Relationship (SAR)
The chemical structure of this compound is closely related to other ethylenediamine antihistamines. A key feature is the presence of a 5-chloro-substituted thenyl group, which significantly enhances its antihistaminic activity compared to its non-chlorinated analog, methapyrilene.[1] This highlights the importance of the halogen substitution for receptor interaction and potency. While methapyrilene was found to be a potent liver carcinogen in rats, Chlorothen did not show this carcinogenic effect in similar studies, indicating that minor structural modifications can dramatically alter the biological properties of a molecule.[1]
Experimental Protocols
In Vitro: Histamine H1 Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the histamine H1 receptor (e.g., from guinea pig brain or recombinant cell lines)
-
[³H]-Pyrilamine (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membranes according to standard laboratory procedures.
-
In a 96-well plate, add assay buffer, [³H]-Pyrilamine at a concentration near its Kd, and varying concentrations of this compound or other competing ligands.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled H1 antagonist (e.g., 1 µM Mepyramine).
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., Prism).
In Vitro: Functional Calcium Mobilization Assay
This protocol outlines a method to assess the antagonist activity of this compound at the H1 receptor by measuring its ability to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the histamine H1 receptor (e.g., CHO-H1 or HEK-H1 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Histamine
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the H1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium response.
-
Determine the inhibitory effect of this compound on the histamine-induced calcium signal and calculate the IC50 value.
In Vivo: Rodent Behavioral Assays
Due to its ability to cross the blood-brain barrier, this compound can be used to investigate the central effects of H1 receptor blockade on behavior.
a) Open Field Test (for assessing locomotor activity and anxiety-like behavior)
Apparatus:
-
A square arena (e.g., 50 cm x 50 cm x 40 cm) with a floor divided into a central and a peripheral zone.
Procedure:
-
Administer this compound or vehicle to the animals (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center zone, and rearing frequency. A decrease in locomotor activity can indicate sedative effects, while changes in the time spent in the center zone can be indicative of anxiolytic or anxiogenic effects.
b) Elevated Plus Maze (for assessing anxiety-like behavior)
Apparatus:
-
A plus-shaped maze elevated from the floor with two open arms and two closed arms.
Procedure:
-
Administer this compound or vehicle to the animals as described for the open field test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video tracking system.
-
Analyze parameters such as the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in the open arms is typically interpreted as an anxiolytic-like effect.
Visualizations
Signaling Pathway of Histamine H1 Receptor Antagonism by this compound
Caption: H1 Receptor signaling and its inhibition by Chlorothen.
Experimental Workflow for In Vitro Characterization of this compound
Caption: In vitro characterization workflow for Chlorothen.
Logical Relationship for In Vivo Behavioral Testing
Caption: Logic of in vivo behavioral testing with Chlorothen.
References
Application Notes and Protocols for Chlorothen Hydrochloride in Histamine Receptor Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothen hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class. It functions as a potent antagonist of the histamine H1 receptor, making it a valuable tool for researchers studying histamine-mediated signaling pathways, particularly those involved in allergic and inflammatory responses.[1] Its mechanism of action involves competitive binding to the H1 receptor, thereby blocking the downstream effects of histamine. As a classic first-generation antihistamine, chlorothen also exhibits some affinity for other receptors, such as muscarinic and α-adrenergic receptors, a characteristic that should be considered in experimental design.[1] These application notes provide detailed protocols for utilizing this compound in in vitro studies to characterize its interaction with histamine receptors and to investigate the functional consequences of H1 receptor blockade.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the available quantitative data for this compound's binding affinity for the histamine H1 receptor. To provide a broader context of the selectivity profile typical for first-generation antihistamines, comparative data for other common first-generation agents across multiple histamine receptor subtypes are also included.
| Compound | Receptor Subtype | Species | Assay Type | Kᵢ (nM) | pKᵢ | Reference |
| Chlorothen | H1 | Guinea Pig (Brain) | Radioligand Binding | 25.1 | 7.6 | [1] |
| Diphenhydramine | H1 | Human | Radioligand Binding | 2.4 | 8.62 | |
| H2 | Human | Radioligand Binding | >10,000 | <5 | ||
| H3 | Human | Radioligand Binding | >10,000 | <5 | ||
| H4 | Human | Radioligand Binding | >10,000 | <5 | ||
| Chlorpheniramine | H1 | Human | Radioligand Binding | 1.6 | 8.8 | |
| H2 | Human | Radioligand Binding | >10,000 | <5 | ||
| H3 | Human | Radioligand Binding | 2,800 | 5.55 | ||
| H4 | Human | Radioligand Binding | >10,000 | <5 |
Note: Data for Diphenhydramine and Chlorpheniramine are provided for comparative purposes to illustrate the typical selectivity profile of first-generation antihistamines. The Kᵢ value for Chlorothen was calculated from the reported pKᵢ value (Kᵢ = 10^(-pKᵢ) * 10^9).
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Signaling pathway of the histamine H1 receptor and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]-pyrilamine.
Materials:
-
This compound
-
[³H]-pyrilamine (specific activity ~20-30 Ci/mmol)
-
Cell membranes prepared from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Mepyramine or another high-affinity H1 antagonist
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Multi-channel pipette, filter manifold
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Dilute [³H]-pyrilamine in Assay Buffer to a final concentration of approximately 1-2 nM.
-
Thaw the cell membrane preparation on ice and resuspend in Assay Buffer to a final protein concentration of 50-100 µ g/well .
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control (10 µM Mepyramine).
-
50 µL of the appropriate dilution of this compound or vehicle for control wells.
-
50 µL of diluted [³H]-pyrilamine.
-
50 µL of the cell membrane suspension.
-
-
The final assay volume in each well is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM Mepyramine) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Functional Assay: Calcium Mobilization in H1 Receptor-Expressing Cells
This protocol measures the ability of this compound to antagonize histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor, which signals through the Gq/11 pathway leading to an increase in intracellular calcium.
Materials:
-
This compound
-
Histamine
-
A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or similar)
Procedure:
-
Cell Preparation:
-
Seed the H1 receptor-expressing cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in DMSO.
-
Dilute the Fluo-4 AM/Pluronic F-127 mixture in HBSS to a final concentration of 2-5 µM.
-
Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and serial dilutions in HBSS.
-
Prepare a stock solution of histamine in HBSS at a concentration that will give a final EC₈₀ response (previously determined from a histamine dose-response curve).
-
-
Assay Execution:
-
After incubation, wash the cells twice with 200 µL of HBSS to remove excess dye, leaving 100 µL of HBSS in each well.
-
Add 50 µL of the various concentrations of this compound or vehicle to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Using the instrument's automated injector, add 50 µL of the histamine solution (at the EC₈₀ concentration) to each well.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (histamine alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by non-linear regression analysis. This value represents the concentration of this compound that inhibits 50% of the histamine-induced calcium response.
-
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of histamine H1 receptor-mediated signaling. The provided protocols for radioligand binding and functional calcium mobilization assays offer robust methods to characterize the affinity and antagonist activity of this compound. Researchers should be mindful of its potential off-target effects, characteristic of first-generation antihistamines, and incorporate appropriate controls in their experimental designs. These detailed methodologies and the accompanying pharmacological data and pathway diagrams provide a solid foundation for utilizing this compound in studies aimed at elucidating the complex roles of histamine in health and disease.
References
Application Notes and Protocols for Dissolving Chlorothen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the dissolution of Chlorothen hydrochloride for use in scientific experiments. This compound is a first-generation antihistamine, and proper preparation of solutions is critical for accurate and reproducible experimental results. These guidelines cover the preparation of stock solutions and working solutions for both in vitro and in vivo studies, based on available physicochemical data.
Physicochemical Properties of this compound
This compound is the hydrochloride salt of Chlorothen, with a molecular weight of 332.3 g/mol [1]. It is generally a crystalline solid. Understanding its solubility in common laboratory solvents is essential for preparing homogenous solutions for experimental use.
Table 1: Solubility of this compound
| Solvent | Solubility (approximate) | Molar Concentration (approximate) | Notes |
| Water | ~28.6 mg/mL | ~86.1 mM | Freely soluble.[2] The pH of a 1% aqueous solution is between 3.9 and 4.1. |
| Ethanol | ~15.4 mg/mL | ~46.3 mM | Soluble.[2] |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Expected to be soluble based on the properties of similar compounds. |
| Phosphate-Buffered Saline (PBS) | Data not available | Data not available | For sparingly soluble hydrochlorides, a common approach is to first dissolve in DMSO and then dilute with an aqueous buffer. |
| Ether, Chloroform, Benzene | Practically insoluble | Not applicable | Avoid using these solvents for preparing solutions of this compound.[2] |
Experimental Protocols
Preparation of Aqueous Stock Solution (e.g., 10 mg/mL in Water)
This protocol is suitable for experiments where an aqueous solution is required and the final concentration is compatible with its water solubility.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the appropriate volume of sterile water to the tube. For a 10 mg/mL solution, add 1 mL of water.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but be cautious of potential degradation at higher temperatures.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of a High-Concentration Stock Solution in DMSO
For experiments requiring higher concentrations or when the compound is sparingly soluble in aqueous buffers, a DMSO stock solution is recommended.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes or vials with tight-sealing caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the required volume of anhydrous DMSO.
-
Vortex the mixture until the compound is fully dissolved. Sonication may be used to facilitate dissolution if needed.
-
Store the DMSO stock solution in tightly sealed vials.
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the dilution of a DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
This compound DMSO stock solution
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw the DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution with sterile PBS or cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer/medium while vortexing. The final concentration of DMSO in the working solution should be kept low (typically below 0.5%) to minimize solvent-induced cellular toxicity.
-
For some hydrochloride salts that are sparingly soluble in aqueous buffers, a common practice is to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice[2].
Solution Stability and Storage
Specific stability data for this compound in solution is not widely available. The following are general recommendations based on best practices for similar compounds.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Aqueous Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Should be made fresh if possible. |
| Aqueous Working Solution | 2-8°C | Use on the same day | It is not recommended to store aqueous dilutions for more than one day[2]. |
| DMSO Stock Solution | -20°C | Up to 1 month | Store in tightly sealed vials to prevent moisture absorption. |
Note: It is highly recommended to perform a stability test for your specific experimental conditions.
Diagrams
Diagram 1: Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Diagram 2: Logical Relationships in Solution Preparation
Caption: Solvent selection guide for this compound.
References
Application Notes and Protocols: Chlorothen Hydrochloride Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for preparing chlorothen hydrochloride solutions and assessing their stability. The protocols are designed to serve as a foundational guide for researchers and professionals in the pharmaceutical sciences. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols are based on established principles of pharmaceutical analysis and guidelines from the International Council for Harmonisation (ICH). Researchers are advised to use these protocols as a starting point and to perform appropriate validations for their specific applications.
Introduction to this compound
This compound is a first-generation antihistamine belonging to the ethylenediamine class.[1] It acts as a histamine H1 receptor antagonist and is used to alleviate symptoms of allergic reactions. The hydrochloride salt form is commonly used in pharmaceutical preparations to enhance its solubility and bioavailability.[1] Understanding the solubility and stability of this compound in solution is critical for the development of liquid dosage forms, analytical method development, and ensuring the quality and efficacy of the final drug product.
Solution Preparation and Solubility Determination
The preparation of a stable and homogenous solution is the first crucial step in many analytical and formulation development activities.
General Guidance on Solvent Selection
As a hydrochloride salt, this compound is expected to be soluble in polar solvents. The selection of an appropriate solvent is critical for both analytical procedures and formulation development.
-
For Analytical Applications (e.g., HPLC): A solvent that completely dissolves the drug and is compatible with the analytical system is required. Common choices include:
-
Methanol
-
Acetonitrile
-
Water (purified, HPLC grade)
-
Buffered aqueous solutions (e.g., phosphate or acetate buffers) to control pH.
-
-
For Formulation Development: The choice of solvent will depend on the intended route of administration and must be a pharmaceutically acceptable excipient.
Protocol for Preparation of a Standard Stock Solution
This protocol describes the preparation of a standard stock solution of this compound for analytical purposes.
Materials:
-
This compound reference standard
-
Volumetric flasks (Class A)
-
Analytical balance
-
Selected solvent (e.g., Methanol, HPLC grade)
-
Sonicator
Procedure:
-
Accurately weigh a predetermined amount of this compound reference standard (e.g., 10 mg).
-
Quantitatively transfer the weighed powder into a volumetric flask of appropriate size (e.g., 10 mL).
-
Add approximately 70% of the final volume of the selected solvent to the flask.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.
-
Allow the solution to return to room temperature.
-
Add the solvent to the flask up to the calibration mark.
-
Invert the flask several times to ensure homogeneity.
-
Store the prepared stock solution under appropriate conditions (e.g., protected from light at 2-8 °C) and determine its short-term stability.
Protocol for Solubility Determination
This protocol outlines a method to determine the quantitative solubility of this compound in various solvents.
Materials:
-
This compound
-
A range of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone)
-
Scintillation vials or sealed glass tubes
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC system or a validated UV-Vis spectrophotometric method for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the validated analytical range.
-
Quantify the concentration of this compound in the diluted supernatant using a calibrated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in units such as mg/mL or g/100 mL.
Data Presentation:
The experimentally determined solubility data should be summarized in a table for easy comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Isopropanol | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| Acetone | 25 | Data to be determined |
| 0.1 N HCl | 25 | Data to be determined |
| pH 7.4 Phosphate Buffer | 25 | Data to be determined |
Stability-Indicating HPLC Method Development and Validation
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities.
Protocol for HPLC Method Development
This protocol provides a systematic approach to developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions to be Optimized:
-
Column Selection: Start with a commonly used column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): An acidic buffer is often suitable for amine-containing compounds to ensure good peak shape. A phosphate or acetate buffer in the pH range of 2.5-4.0 is a good starting point.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Elution Mode: Begin with a gradient elution to separate the parent drug from potential degradation products with a wide range of polarities. A typical gradient might run from 10% to 90% organic phase over 20-30 minutes.
-
Flow Rate: A standard flow rate of 1.0 mL/min is a common starting point.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution using a PDA detector or a UV-Vis spectrophotometer.
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C or 30 °C) to ensure reproducible retention times.
Method Optimization:
-
Inject a solution of this compound and stressed samples (from forced degradation studies) to evaluate the separation.
-
Adjust the mobile phase composition, pH, and gradient slope to achieve adequate resolution (>2) between the parent peak and all degradation product peaks.
-
Ensure a symmetric peak for the parent drug (tailing factor < 2).
Proposed Stability-Indicating HPLC Method Parameters
The following table presents a proposed set of starting parameters for a stability-indicating HPLC method for this compound. These parameters require experimental validation and optimization.
Table 2: Proposed Stability-Indicating HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined experimentally (scan from 200-400 nm) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (50:50, v/v) |
Method Validation
Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. These studies involve subjecting the drug to more severe conditions than those used for accelerated stability testing.
General Protocol for Forced Degradation
Preparation of Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).
-
For each stress condition, a separate sample of the stock solution is treated.
-
A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
Specific Stress Conditions
The following protocols are based on general ICH guidelines. The reaction times and concentrations may need to be adjusted to achieve a target degradation of 5-20%.
4.2.1. Acid Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
4.2.2. Base Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified period.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute the solution with the mobile phase for HPLC analysis.
4.2.3. Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period, protected from light.
-
Dilute the solution with the mobile phase for HPLC analysis.
4.2.4. Thermal Degradation
-
Transfer a known amount of solid this compound powder into a glass vial.
-
Place the vial in a temperature-controlled oven at a high temperature (e.g., 80 °C) for a specified period.
-
After exposure, dissolve the solid in a suitable solvent and dilute for HPLC analysis.
-
For solution thermal stability, heat a solution of the drug at a controlled temperature (e.g., 60 °C).
4.2.5. Photolytic Degradation
-
Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.
Analysis of Stressed Samples
-
Analyze all stressed samples, along with a control sample, using the developed stability-indicating HPLC method.
-
Calculate the percentage of degradation for each condition.
-
The peak purity of the parent drug peak should be checked using a PDA detector to ensure that no degradation products are co-eluting.
Data Presentation:
The results of the forced degradation studies should be tabulated.
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | To be determined | To be determined | Data to be determined | Data to be determined |
| Base Hydrolysis | 0.1 N NaOH | To be determined | To be determined | Data to be determined | Data to be determined |
| Oxidation | 3% H₂O₂ | To be determined | Room Temperature | Data to be determined | Data to be determined |
| Thermal (Solid) | Dry Heat | To be determined | To be determined | Data to be determined | Data to be determined |
| Thermal (Solution) | Heat | To be determined | To be determined | Data to be determined | Data to be determined |
| Photolytic (Solid) | UV/Visible Light | ICH guidelines | Room Temperature | Data to be determined | Data to be determined |
| Photolytic (Solution) | UV/Visible Light | ICH guidelines | Room Temperature | Data to be determined | Data to be determined |
Identification of Degradation Products by LC-MS/MS
To understand the degradation pathways, the major degradation products formed during forced degradation studies should be identified.
Protocol for LC-MS/MS Analysis
-
Analyze the stressed samples that show significant degradation using an LC-MS/MS system.
-
Use the same chromatographic conditions as the developed HPLC method, if compatible with the mass spectrometer, or adapt them as necessary.
-
Acquire the mass spectra of the parent drug and the degradation products in both positive and negative ionization modes.
-
Perform fragmentation studies (MS/MS or MSn) on the parent drug and the degradation products to obtain structural information.
-
Propose the structures of the degradation products based on their mass-to-charge ratios and fragmentation patterns.
Visualizations
The following diagrams illustrate the workflows described in these application notes.
Caption: Overall experimental workflow for this compound analysis.
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Hypothetical signaling pathway for a histamine H1 receptor antagonist.
References
Application Notes and Protocols for In Vivo Dosing of Chlorothen Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothen hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class. It functions as a histamine H1 receptor antagonist, thereby blocking the effects of histamine in the body and mitigating allergic responses. While structurally related to other first-generation antihistamines, specific in vivo dosing strategies and comprehensive toxicological data for this compound in animal models are not extensively detailed in publicly available literature.
These application notes provide a framework for designing and conducting in vivo studies with this compound. The protocols outlined below are based on established methodologies for evaluating the safety and efficacy of antihistamines in common animal models. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a template for data collection and presentation based on typical acute toxicity and efficacy studies for antihistamines.
Table 1: Acute Toxicity of this compound (Template)
| Animal Model | Route of Administration | Vehicle | Dose (mg/kg) | Observation Period | LD50 (mg/kg) (95% CI) | Clinical Signs of Toxicity |
| Mouse | Oral (p.o.) | e.g., 0.5% Methylcellulose | Data not available | 14 days | Data not available | Record observations |
| Mouse | Intravenous (i.v.) | e.g., Saline | Data not available | 14 days | Data not available | Record observations |
| Mouse | Intraperitoneal (i.p.) | e.g., Saline | Data not available | 14 days | Data not available | Record observations |
| Rat | Oral (p.o.) | e.g., 0.5% Methylcellulose | Data not available | 14 days | Data not available | Record observations |
| Rat | Intravenous (i.v.) | e.g., Saline | Data not available | 14 days | Data not available | Record observations |
| Rat | Intraperitoneal (i.p.) | e.g., Saline | Data not available | 14 days | Data not available | Record observations |
Table 2: Antihistaminic Efficacy of this compound in a Guinea Pig Model of Histamine-Induced Bronchoconstriction (Template)
| Treatment Group | Route of Administration | Dose (mg/kg) | Pre-treatment Time (min) | Onset of Protection (min) | Duration of Protection (min) | % Inhibition of Bronchoconstriction |
| Vehicle Control | e.g., i.p. | - | 30 | N/A | N/A | 0% |
| Chlorothen HCl | e.g., i.p. | Dose 1 | 30 | Record data | Record data | Calculate % |
| Chlorothen HCl | e.g., i.p. | Dose 2 | 30 | Record data | Record data | Calculate % |
| Chlorothen HCl | e.g., i.p. | Dose 3 | 30 | Record data | Record data | Calculate % |
| Positive Control (e.g., Chlorpheniramine) | e.g., i.p. | Effective Dose | 30 | Record data | Record data | Calculate % |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to determine the in vivo dosing strategies for this compound.
Protocol 1: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Male and female Swiss Webster mice (or Sprague-Dawley rats), 6-8 weeks old
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 5 days prior to dosing.
-
Dose Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired dose concentrations in a constant volume (e.g., 10 mL/kg for rats, 20 mL/kg for mice).
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each animal and calculate the individual dose volume.
-
Administer a single oral dose of this compound to one animal at the starting dose level (a preliminary range-finding study may be necessary).
-
The starting dose is typically chosen based on data from structurally similar compounds.
-
-
Observation:
-
Observe the animal closely for the first 30 minutes, then hourly for the next 4 hours, and then daily for 14 days.
-
Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Record body weights on days 0, 7, and 14.
-
-
Dose Adjustment (Up-and-Down Procedure):
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5 or 2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods for the up-and-down procedure.
Protocol 2: Evaluation of Antihistaminic Activity (Histamine-Induced Bronchoconstriction in Guinea Pigs)
Objective: To assess the in vivo efficacy of this compound in antagonizing histamine-induced bronchoconstriction.
Materials:
-
This compound
-
Histamine dihydrochloride
-
Vehicle (e.g., sterile saline)
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Aerosol generator/nebulizer
-
Plexiglass exposure chamber
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimate guinea pigs for at least 5 days.
-
Dose Preparation: Dissolve this compound and histamine dihydrochloride in sterile saline to the desired concentrations.
-
Baseline Pre-convulsive Dyspnea (PCD) Time:
-
Place an untreated guinea pig in the exposure chamber.
-
Expose the animal to an aerosol of 0.1% histamine dihydrochloride.
-
Record the time from the start of exposure until the onset of pre-convulsive dyspnea (characterized by signs of respiratory distress and imbalance). This is the baseline PCD time.
-
-
Treatment:
-
Divide animals into groups (vehicle control, different doses of this compound, positive control).
-
Administer the vehicle, this compound, or a standard antihistamine (e.g., chlorpheniramine) via the desired route (e.g., intraperitoneally).
-
-
Histamine Challenge:
-
After a specified pre-treatment time (e.g., 30 or 60 minutes), place the animal in the exposure chamber and challenge with the histamine aerosol.
-
Record the PCD time.
-
-
Data Analysis:
-
Calculate the percentage of protection against bronchoconstriction using the following formula: % Protection = [(T2 - T1) / T1] x 100 Where T1 is the baseline PCD time and T2 is the PCD time after treatment.
-
Analyze the data using appropriate statistical tests to determine the dose-dependent efficacy of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of Chlorothen HCl.
Caption: Workflow for evaluating the in vivo antihistaminic efficacy of Chlorothen HCl.
Troubleshooting & Optimization
Technical Support Center: Chlorothen Hydrochloride Experiments
Welcome to the technical support center for Chlorothen hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during laboratory work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-generation antihistamine and anticholinergic agent.[1][2] Its primary mechanism of action is as an inverse agonist at the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR).[3][4] By binding to the H1 receptor, it prevents histamine from activating the receptor and initiating downstream signaling cascades that lead to allergic and inflammatory responses.[4][5] The H1 receptor is linked to an intracellular Gq protein that activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] This signaling pathway ultimately results in the release of intracellular calcium and the activation of protein kinase C (PKC).[5][6]
Q2: What are the key chemical properties of this compound?
Below is a summary of the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride[7] |
| CAS Number | 135-35-3[3] |
| Molecular Formula | C₁₄H₁₉Cl₂N₃S[7] |
| Molecular Weight | 332.3 g/mol [7] |
Q3: In which solvents is this compound soluble?
| Solvent | Expected Solubility |
| Water | The hydrochloride salt form is utilized to enhance aqueous solubility.[3] |
| Phosphate-Buffered Saline (PBS) | Expected to be soluble, but solubility may be pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | Generally, amine hydrochloride salts show good solubility. |
| Ethanol | Generally, amine hydrochloride salts show good solubility. |
Troubleshooting Tip: If you encounter solubility issues, gentle warming and vortexing can aid dissolution. For aqueous buffers, ensure the pH of the final solution is compatible with the compound's stability. For in vitro assays requiring low concentrations of organic solvents, preparing a high-concentration stock in DMSO or ethanol and then diluting it into the aqueous assay buffer is a common practice.
Troubleshooting Guides
In Vitro Experiment Issues
Problem 1: Inconsistent results in H1 receptor binding assays.
-
Possible Cause 1: Suboptimal assay conditions.
-
Troubleshooting:
-
Equilibrium Time: Ensure the incubation time is sufficient to reach equilibrium. For radioligand binding assays with [³H]mepyramine, equilibrium is typically achieved in 2-4 minutes.[8]
-
Temperature: Maintain a consistent temperature throughout the assay, as temperature fluctuations can affect binding affinity.
-
pH: The pH of the binding buffer can influence ligand-receptor interactions. Ensure the buffer pH is stable and optimal for the H1 receptor.
-
-
-
Possible Cause 2: Issues with radioligand.
-
Troubleshooting:
-
Radioligand Concentration: Use a concentration of radioligand ([³H]mepyramine) that is appropriate for the Kd of the receptor.
-
Nonspecific Binding: High nonspecific binding can obscure the specific binding signal. This can be minimized by including a high concentration of an unlabeled competitor (e.g., cold mepyramine) in control wells.
-
-
-
Possible Cause 3: Membrane preparation quality.
-
Troubleshooting:
-
Protein Concentration: Use an optimal protein concentration to ensure a detectable signal without excessive nonspecific binding.
-
Membrane Integrity: Ensure proper preparation and storage of cell membranes to maintain receptor integrity.
-
-
Problem 2: Interference in cell viability assays (e.g., MTT, LDH).
-
Possible Cause 1: Direct reaction with assay reagents.
-
Troubleshooting:
-
Some compounds can directly reduce MTT or interfere with the LDH enzyme activity.[9]
-
Run a cell-free control with this compound and the assay reagents to check for any direct interaction.
-
-
-
Possible Cause 2: Altered cellular metabolism.
-
Troubleshooting:
-
As an H1 receptor antagonist, this compound can modulate cellular signaling pathways that may indirectly affect metabolic activity, which is the basis of assays like MTT.
-
Consider using an alternative viability assay that measures a different cellular parameter, such as cell membrane integrity (e.g., Trypan Blue exclusion) or ATP levels.
-
-
In Vivo Experiment Issues
Problem 1: Sedation and other central nervous system (CNS) side effects in animal models.
-
Possible Cause: Blood-brain barrier penetration.
-
Explanation: As a first-generation antihistamine, this compound can cross the blood-brain barrier and interact with H1 receptors in the CNS, leading to sedation and other neurological effects.[3]
-
Troubleshooting:
-
Dose Optimization: Carefully titrate the dose to find a therapeutic window that minimizes CNS side effects while still achieving the desired peripheral antihistaminic effect.
-
Behavioral Monitoring: Closely monitor animals for signs of sedation, ataxia, or other behavioral changes.
-
Consider Second-Generation Antihistamines: If CNS effects are a significant confounder, consider using a second-generation antihistamine as a comparator, as they have reduced CNS penetration.
-
-
Problem 2: Poor oral bioavailability or inconsistent absorption.
-
Possible Cause 1: Formulation issues.
-
Troubleshooting:
-
Vehicle Selection: The choice of vehicle for oral gavage is critical. Common vehicles include water, saline, or a suspension agent like carboxymethylcellulose (CMC). Ensure this compound is stable and soluble or uniformly suspended in the chosen vehicle.
-
pH of Formulation: The pH of the dosing solution can affect the stability and absorption of the drug in the gastrointestinal tract.
-
-
-
Possible Cause 2: First-pass metabolism.
-
Troubleshooting:
-
While specific data for this compound is limited, first-generation antihistamines can undergo significant first-pass metabolism in the liver.
-
Consider alternative routes of administration (e.g., intraperitoneal injection) if oral bioavailability is a major obstacle, but be aware that this will alter the pharmacokinetic profile.
-
-
Analytical and Stability Issues
Problem: Degradation of this compound in solution.
-
Possible Cause 1: pH instability.
-
Troubleshooting:
-
The stability of amine-containing compounds can be pH-dependent.[10][11] Acidic or basic conditions can catalyze hydrolysis.[10][11]
-
Conduct a pH stability profile to determine the optimal pH range for storing stock and working solutions. It is generally advisable to store solutions at a slightly acidic to neutral pH.
-
-
-
Possible Cause 2: Oxidative degradation.
-
Troubleshooting:
-
Protect solutions from excessive exposure to air and light. Consider preparing fresh solutions for each experiment.
-
Forced degradation studies using oxidizing agents like hydrogen peroxide can help identify potential oxidative degradation products.[12]
-
-
-
Possible Cause 3: Incompatible excipients.
-
Troubleshooting:
-
Experimental Protocols
Histamine H1 Receptor Binding Assay (Radioligand)
This protocol is a general guideline for a competitive radioligand binding assay using [³H]mepyramine.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the H1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Unlabeled competitor (this compound or other ligand) at various concentrations.
-
[³H]mepyramine (at a concentration close to its Kd).
-
Membrane preparation.
-
-
For total binding, add vehicle instead of the unlabeled competitor.
-
For nonspecific binding, add a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mepyramine).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki value.
-
Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
-
Compound Treatment:
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other wells.
-
Express the results as a percentage of the vehicle control and plot the cell viability versus the log of the this compound concentration to determine the IC₅₀.
-
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting In Vitro Assays
Caption: A logical workflow for troubleshooting common issues in in vitro experiments.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Chlorothen - Wikipedia [en.wikipedia.org]
- 3. This compound | 135-35-3 | Benchchem [benchchem.com]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. SMPDB [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H19Cl2N3S | CID 67410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Histamine binding activity of surface-modified yeast by histamine binding protein (HBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. recentscientific.com [recentscientific.com]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.who.int [cdn.who.int]
Troubleshooting Chlorothen hydrochloride solubility problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorothen hydrochloride. The information is presented in a question-and-answer format to directly address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is described as being freely soluble in water.[1] However, its solubility can be influenced by various factors such as the solvent, pH, temperature, and the presence of other ions in the solution.
Q2: In which common laboratory solvents can I dissolve this compound?
While specific quantitative data is limited, based on its hydrochloride salt nature, it is expected to be soluble in polar protic solvents like water and ethanol. For less polar compounds, organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to create stock solutions.[2]
Q3: How does pH affect the solubility of this compound?
As a hydrochloride salt of a basic compound, the pH of the solution is a critical factor for solubility. Generally, the solubility of basic hydrochloride salts is higher in acidic to neutral solutions. As the pH becomes more alkaline, the free base form may precipitate out of the solution.
Q4: Can I expect any stability issues with this compound solutions?
Solutions of hydrochloride salts can be susceptible to degradation over time, and the stability is often pH and temperature-dependent. For instance, some hydrochloride solutions show greater stability at lower temperatures.[3] It is recommended to prepare fresh solutions for experiments. If storage is necessary, it should be for a short period at a low temperature (e.g., 2-8°C), and a stability study for your specific solvent and concentration is advisable.
Solubility Data
| Solvent | Temperature | Solubility (mg/mL) | Observations |
| Water | Room Temperature | Freely Soluble[1] | Clear solution |
| Ethanol | Room Temperature | Data not available | - |
| DMSO | Room Temperature | Data not available | - |
| PBS (pH 7.4) | Room Temperature | Data not available | - |
Troubleshooting Guide
Problem 1: this compound is not dissolving in water.
-
Question: I am trying to dissolve this compound in water as suggested, but it is not dissolving completely. What should I do?
-
Answer:
-
Check the Purity and Source: Ensure the compound is of high purity and from a reputable supplier.
-
Increase the Volume of Solvent: You may be exceeding the solubility limit. Try adding more water to decrease the concentration.
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use a sonicator bath to aid in the dissolution process.
-
Adjust pH: The pH of your water may be slightly alkaline. Try adjusting the pH to a more acidic value (e.g., pH 5-6) with a small amount of dilute HCl.
-
Problem 2: A precipitate forms when I add my this compound stock solution to a buffer.
-
Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my phosphate-buffered saline (PBS) at pH 7.4, a precipitate forms. Why is this happening and how can I prevent it?
-
Answer: This is a common issue when diluting a stock solution from an organic solvent into an aqueous buffer.
-
Solvent Mismatch: The compound may be less soluble in the final buffer composition than in the initial stock solvent.
-
pH Shift: The pH of the final solution may be causing the compound to precipitate.
-
Common Ion Effect: If your buffer contains chloride ions, this could potentially decrease the solubility of the hydrochloride salt.[1][4]
Troubleshooting Steps:
-
Lower the Stock Concentration: Try making a more dilute stock solution in DMSO before adding it to the buffer.
-
Stepwise Dilution: Add the stock solution to the buffer slowly while vortexing to allow for better mixing and prevent localized high concentrations.
-
Co-solvents: Consider adding a small percentage of an organic co-solvent (like ethanol) to your final buffer system if your experimental design allows.[5][6]
-
pH Adjustment: Ensure the final pH of your solution is within the optimal range for this compound solubility. You may need to test a range of pH values.
-
Problem 3: My this compound solution is cloudy or hazy.
-
Question: My prepared aqueous solution of this compound appears cloudy. What could be the cause?
-
Answer: Cloudiness can indicate several issues:
-
Incomplete Dissolution: The compound may not be fully dissolved. Refer to the steps in Problem 1.
-
Contamination: The solvent or the compound itself may be contaminated. Use high-purity solvents and reagents.
-
Precipitation over Time: The compound may be precipitating out of solution due to instability. This can be influenced by temperature changes or pH shifts. It is often best to use freshly prepared solutions.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the powder to a sterile conical tube or volumetric flask.
-
Add a portion of high-purity water (e.g., Milli-Q or equivalent) to the vessel.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
If necessary, adjust the pH with dilute HCl or NaOH.
-
Bring the solution to the final desired volume with water.
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound powder.
-
Add the powder to a sterile, chemically resistant tube (e.g., glass or polypropylene).
-
Add the appropriate volume of high-purity DMSO or ethanol.
-
Vortex or gently warm the mixture until the solid is completely dissolved.
-
Store the stock solution at an appropriate temperature (e.g., -20°C), protected from light and moisture.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Logical steps for troubleshooting precipitation.
References
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. GSRS [precision.fda.gov]
- 6. Chlorothen - Wikipedia [en.wikipedia.org]
Preventing degradation of Chlorothen hydrochloride in solution
This technical support center provides guidance on preventing the degradation of Chlorothen hydrochloride in solution. The information is curated for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on studies of structurally similar compounds, the primary factors contributing to the degradation of this compound in solution are likely pH, exposure to light (photodegradation), elevated temperature (thermal degradation), and the presence of oxidizing agents.[1][2][3] The ethylenediamine core of the molecule may be particularly susceptible to thermal and oxidative degradation.[4][5]
Q2: What is the optimal pH range for maintaining the stability of a this compound solution?
A2: While specific data for this compound is unavailable, for many hydrochloride salts of antihistamines, solutions are most stable in a slightly acidic to neutral pH range. For instance, a 1 in 10 solution of Promethazine Hydrochloride, a related phenothiazine antihistamine, has a pH between 4.0 and 5.5.[6] Extreme pH conditions, both acidic and alkaline, have been shown to cause significant degradation in other antihistamines like Bepotastine and Cetirizine.[1][3] It is recommended to buffer the solution and monitor the pH throughout the experiment.
Q3: How should I store my this compound solutions to minimize degradation?
A3: To minimize degradation, it is recommended to store this compound solutions in a cool, dark place. Protection from light is crucial to prevent photodegradation.[1][7][8] Storage at refrigerated temperatures (2-8 °C) is advisable to reduce the rate of thermal degradation. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination.
Q4: Are there any known degradation products of this compound?
A4: There is no specific information available in the literature detailing the degradation products of this compound. However, based on the degradation pathways of similar ethylenediamine derivatives, potential degradation could involve cleavage of the ethylenediamine chain, modifications to the pyridine or thiophene rings, or reactions involving the chloro-substituent.[4][5][9] Forced degradation studies would be necessary to identify and characterize the specific degradation products.
Q5: What analytical methods can be used to monitor the stability of this compound in solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for monitoring the stability of this compound and separating it from its potential degradation products.[10][11][12][13] A reverse-phase C18 column with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development. UV detection would be appropriate given the chromophores in the Chlorothen molecule.
Troubleshooting Guides
Issue: Rapid loss of potency in my this compound standard solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your solution. If it is outside the recommended slightly acidic to neutral range, adjust it using a suitable buffer. |
| Exposure to Light | Prepare and store the solution in amber-colored vials or wrap the container in aluminum foil to protect it from light. |
| High Storage Temperature | Store the solution at a lower temperature, such as in a refrigerator (2-8 °C). Avoid repeated freeze-thaw cycles. |
| Oxidative Degradation | Consider preparing fresh solutions more frequently. If the solvent is suspected to contain peroxides (e.g., aged ethers), use a fresh, unopened bottle of high-purity solvent. |
| Contamination | Ensure all glassware is scrupulously clean. Filter the solution through a 0.22 µm filter to remove any particulate matter. |
Issue: Appearance of unknown peaks in the chromatogram of my stability sample.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This is the most likely cause. The new peaks represent degradation products. |
| Solvent or Reagent Contamination | Inject a blank (solvent without the drug) to ensure the new peaks are not from the solvent or other reagents. |
| Interaction with Container | If using a plastic container, consider switching to glass, as leaching from the plastic could introduce new peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol, water, or a mixture) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 70°C) for a specified time.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration. A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze it using a developed HPLC method.
-
Monitor the decrease in the peak area of the parent drug and the formation of any new peaks.
4. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS/MS if necessary.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
-
HPLC system with a UV detector.
-
A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
Start with a mobile phase of acetonitrile and a phosphate or acetate buffer (pH 3-7) in a 50:50 (v/v) ratio.
-
Adjust the ratio and pH to achieve good separation between the parent drug and its degradation products.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: Determine the wavelength of maximum absorbance of this compound using a UV-Vis spectrophotometer (likely around 250-310 nm).
-
Injection volume: 20 µL.
-
Column temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
4. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following table summarizes hypothetical degradation data for a compound structurally similar to this compound under various stress conditions. This data is for illustrative purposes and actual results for this compound may vary.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 80 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 80 | 25.8 | 3 |
| 3% H₂O₂ | 24 | 25 | 35.1 | 4 |
| Heat | 48 | 70 | 10.5 | 1 |
| UV Light (254 nm) | 48 | 25 | 42.3 | 5 |
Visualizations
References
- 1. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradability of ethylenediamine-based complexing agents and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medipol.edu.tr [medipol.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. bepls.com [bepls.com]
- 13. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Chlorothen Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Chlorothen hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, chemically known as N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloride, is typically synthesized via a nucleophilic substitution reaction. This involves the N-alkylation of N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine with 2-(chloromethyl)-5-chlorothiophene. The resulting free base is then converted to its hydrochloride salt.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials are:
-
N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
-
2-(chloromethyl)-5-chlorothiophene
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile, DMF)
-
Hydrochloric acid (for salt formation)
Q3: Where can I find a detailed experimental protocol for the synthesis?
A3: While a specific, detailed protocol for this compound can be proprietary, a general procedure for the N-alkylation of a related compound is outlined below. This can be adapted for the synthesis of Chlorothen.
Experimental Protocols
General Protocol for N-Alkylation
This protocol describes a general method for the N-alkylation of an amine with an alkyl halide, which is the core reaction in the synthesis of Chlorothen.
Materials:
-
N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
-
2-(chloromethyl)-5-chlorothiophene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., ether, isopropanol)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 2-(chloromethyl)-5-chlorothiophene (1-1.2 equivalents) in acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Chlorothen free base.
-
Dissolve the crude product in a suitable solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified free base.
-
Dissolve the free base in a minimal amount of a suitable solvent (e.g., isopropanol, ether) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain this compound.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time and continue to monitor by TLC/HPLC. - Increase the reaction temperature. - Use a stronger base (e.g., sodium hydride), but with caution as it may increase side reactions. - Ensure the purity of starting materials. |
| Product loss during workup. | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions. - Avoid using excessive amounts of washing solutions. | |
| High Impurity Levels | Over-alkylation (dialkylation). | - Use a milder base or a stoichiometric amount of base. - Add the alkylating agent (2-(chloromethyl)-5-chlorothiophene) slowly and at a lower temperature. - Use a larger excess of the diamine starting material. |
| Unreacted starting materials. | - Increase the equivalents of the alkylating agent. - Increase the reaction time or temperature. | |
| Side reactions of the alkylating agent. | - 2-(chloromethyl)-5-chlorothiophene can be unstable. Use it as fresh as possible or purify it before use.[1] | |
| Difficulty in Crystallization/Precipitation | Incorrect solvent system. | - Perform solvent screening to find a suitable solvent or solvent mixture for recrystallization. Common choices include ethanol, isopropanol, acetone, or mixtures with water or anti-solvents like hexane.[2][3][4] - For hydrochloride salt precipitation, try different solvents such as ether, ethyl acetate, or isopropanol. |
| Product is an oil. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Dissolve the oil in a minimal amount of a good solvent and add an anti-solvent dropwise until turbidity is observed, then allow it to stand. | |
| Product Purity Issues After Purification | Ineffective purification method. | - If recrystallization is not effective, consider column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine can be effective. - Ensure the correct mobile phase composition and column are used for HPLC purification if applicable. |
Data Presentation
Table 1: Factors Affecting N-Alkylation Yield and Purity
| Parameter | Condition | Observed Effect on Yield | Observed Effect on Purity | Recommendation |
| Base | Weak Base (e.g., K₂CO₃) | Moderate to Good | Good | Recommended for minimizing side reactions. |
| Strong Base (e.g., NaH) | Potentially Higher | May decrease due to side reactions. | Use with caution and at low temperatures. | |
| Solvent | Polar Aprotic (e.g., DMF, ACN) | Generally Good | Good | Acetonitrile is often a good starting point. |
| Ethereal (e.g., THF) | May be slower | Good | Can be an alternative if side reactions are an issue in polar aprotic solvents. | |
| Temperature | Room Temperature | Slower reaction rate | Higher purity | May be suitable for long reaction times. |
| Reflux | Faster reaction rate | May increase byproduct formation. | Optimize temperature to balance reaction time and purity. | |
| Stoichiometry | Excess Amine | May increase yield | Can reduce dialkylation. | Recommended to use a slight excess of the diamine. |
| Excess Alkylating Agent | Can drive reaction to completion | Increases the risk of over-alkylation. | Use with caution, add dropwise. |
Mandatory Visualizations
Diagram 1: General Synthesis Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yield.
Diagram 3: Signaling Pathway (Not Applicable)
This compound is a histamine H1 receptor antagonist. Its mechanism of action involves blocking the effects of histamine at H1 receptors, rather than a complex signaling pathway relevant to its synthesis. Therefore, a signaling pathway diagram is not applicable in this context.
References
Addressing batch-to-batch variability of Chlorothen hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of Chlorothen hydrochloride. Our aim is to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and mitigating issues that may arise from inconsistencies between different lots of this compound.
Troubleshooting Guides
This section offers step-by-step guidance for resolving specific issues encountered during experiments with this compound.
Issue 1: Inconsistent Biological Activity Observed Between Batches
You have observed a significant difference in the expected biological response (e.g., antihistaminic activity) when using a new batch of this compound compared to a previous lot.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Detailed Steps:
-
Verify Experimental Parameters: Ensure that all experimental conditions are identical between the assays using the different batches. This includes cell culture conditions, reagent concentrations, and incubation times. Human error or slight variations in protocol execution can often lead to perceived batch differences.[1]
-
Assess Compound Purity and Identity:
-
Run High-Performance Liquid Chromatography (HPLC) on both the old and new batches to compare their purity profiles.
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the main peak in both batches corresponds to this compound (332.29 g/mol ).[2]
-
-
Quantitative Comparison of Biological Activity:
-
Perform a parallel dose-response study with both batches in your biological assay. This will allow for a quantitative comparison of their potency (e.g., IC50 or EC50 values).
-
-
Characterize Impurities:
-
If a significant difference in purity is observed, further characterization of the impurities may be necessary. Techniques like high-resolution mass spectrometry can help in identifying the chemical structure of unknown impurities. The presence of even small amounts of impurities can impact the safety and efficacy of the drug.[3][4][5]
-
Issue 2: Differences in Solubility or Physical Appearance
A new batch of this compound exhibits different solubility characteristics or has a different physical appearance (e.g., color, crystal form) compared to a previous batch.
Troubleshooting Steps:
-
Visual Inspection: Document the physical differences between the batches (e.g., color, texture).
-
Solubility Testing:
-
Prepare solutions of both batches in your standard solvent at the same concentration.
-
Observe for any differences in dissolution rate or the need for additional agitation or heating.
-
-
Certificate of Analysis (CoA) Review:
-
Compare the CoAs for both batches. Pay close attention to reported values for appearance, solubility, and any analytical data.
-
-
Analysis of Physical Properties:
-
Polymorphism, or the existence of different crystal forms, can affect physical properties.[6] While chemically identical, polymorphs can have different solubility and stability. Techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) can be used to investigate polymorphism.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-generation antihistamine.[7][8] Its primary mechanism of action is as an antagonist of the histamine H1 receptor.[9] By blocking this receptor, it prevents histamine from binding and initiating the signaling cascade that leads to allergic symptoms.[10]
Signaling Pathway of Histamine H1 Receptor Antagonism:
References
- 1. Seven Common Causes of Pharma Process Deviations [sartorius.com]
- 2. GSRS [precision.fda.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy - Pharmacy Business [pharmacy.biz]
- 5. veeprho.com [veeprho.com]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. Chlorothen [medbox.iiab.me]
- 8. Chlorothen - Wikipedia [en.wikipedia.org]
- 9. This compound | 135-35-3 | Benchchem [benchchem.com]
- 10. What is the mechanism of Chlorphenoxamine Hydrochloride? [synapse.patsnap.com]
Stability testing of Chlorothen hydrochloride under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Chlorothen hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies for this compound should be conducted under a variety of stress conditions to assess its intrinsic stability and identify potential degradation products. These conditions typically include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at temperatures ranging from ambient to 80°C.
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at temperatures ranging from ambient to 80°C.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at temperatures ranging from 60°C to 105°C.
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.[1] A common starting point is a reversed-phase method. Key development steps include:
-
Column Selection: A C18 column is often a good initial choice.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient of the organic solvent should be optimized to achieve good resolution between the parent drug and all degradation peaks.
-
Detector Wavelength: A photodiode array (PDA) detector is recommended to monitor the elution profile at multiple wavelengths and to check for peak purity. The detection wavelength should be selected based on the UV spectrum of this compound.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound, which contains a chlorinated thiophene ring, a pyridine ring, and an ethylenediamine moiety, potential degradation pathways include:
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The tertiary amine and the sulfur atom in the thiophene ring are potential sites for oxidation.
-
Photodegradation: The aromatic rings suggest potential susceptibility to photolytic degradation.
Q4: How do I handle out-of-specification (OOS) results during a stability study?
A4: An OOS result for any stability time point requires a thorough investigation. The investigation should include:
-
Phase I (Laboratory Investigation): Check for obvious errors in calculations, sample preparation, and instrument performance.
-
Phase II (Full-Scale Investigation): If no laboratory error is identified, a comprehensive investigation into the manufacturing process, sampling procedures, and environmental factors should be initiated.
-
Root Cause Analysis: The ultimate goal is to identify the root cause of the OOS result and implement corrective and preventive actions (CAPAs).
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and a Degradation Peak in HPLC
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Modify the mobile phase composition. Try adjusting the pH of the aqueous phase or changing the organic modifier (e.g., from acetonitrile to methanol or vice versa). |
| Suboptimal Gradient Program | Adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks. |
| Incorrect Column Chemistry | If resolution cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl). |
| Temperature Effects | Optimize the column temperature. Sometimes, a change in temperature can significantly alter the selectivity of the separation. |
Issue 2: Significant Degradation Observed Under Mild Stress Conditions
| Possible Cause | Troubleshooting Step |
| High Intrinsic Instability of the Molecule | The molecule may be inherently unstable under the tested condition. Confirm the result with a repeat experiment. |
| Incorrect Stressor Concentration | Verify the concentration of the acid, base, or oxidizing agent used. An error in preparation could lead to harsher than intended conditions. |
| Contamination of the Drug Substance | Impurities in the starting material could be catalyzing the degradation. Analyze the purity of the drug substance. |
| Inappropriate Solvent | The solvent used to dissolve the drug substance for the study might be contributing to the degradation. Evaluate the stability of the drug in the chosen solvent alone. |
Issue 3: No Degradation Observed Under Harsh Stress Conditions
| Possible Cause | Troubleshooting Step |
| High Stability of the Molecule | This compound might be highly stable under the applied conditions. |
| Insufficient Stress Duration or Intensity | Increase the duration of the stress testing or the concentration of the stressor. For thermal stress, increase the temperature. |
| Poor Solubility of the Drug Substance | If the drug is not fully dissolved, the effective concentration exposed to the stressor is lower. Ensure complete dissolution of the sample. |
| Analytical Method Not Capturing Degradation | The degradation product might not be detectable at the chosen wavelength, or it may be co-eluting with the parent peak. Review the PDA data for any new peaks and perform peak purity analysis. |
Data Summary
The following tables present hypothetical quantitative data for the forced degradation of this compound, based on typical degradation patterns observed for similar pharmaceutical compounds.
Table 1: Forced Degradation of this compound in Solution
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 8.5 | 1 |
| 3% H₂O₂ | 24 | 25 | 12.8 | 3 |
| Water (Neutral) | 72 | 80 | < 2.0 | 0 |
Table 2: Solid-State Forced Degradation of this compound
| Stress Condition | Duration | % Degradation (Hypothetical) | Number of Degradants |
| Dry Heat (80°C) | 7 days | 5.1 | 1 |
| Photostability (ICH Q1B) | - | 18.7 | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study in Solution
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stress samples and store it under normal conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
References
Troubleshooting unexpected results with Chlorothen hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorothen hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-generation antihistamine. Its primary mechanism of action is as an antagonist or inverse agonist at the histamine H1 receptor.[1] By blocking the H1 receptor, it prevents histamine from binding and initiating downstream signaling pathways that lead to allergic and inflammatory responses.
Q2: What are the common off-target effects associated with first-generation antihistamines like this compound?
First-generation antihistamines are known to have activity at other receptors besides the histamine H1 receptor. These can include muscarinic acetylcholine receptors, leading to anticholinergic effects (e.g., dry mouth, blurred vision), and alpha-adrenergic receptors.[2][3][4][5] These off-target effects should be considered when designing experiments and interpreting results.
Q3: What are the potential cardiovascular effects of this compound?
Some first-generation antihistamines have been associated with cardiovascular effects, such as tachycardia and, in rare cases, arrhythmias, due to the blockade of cardiac potassium channels (e.g., hERG channels).[6][7][8][9][10] While not a class-wide effect for all first-generation antihistamines, it is a critical consideration for in vivo studies, especially at higher concentrations.
Q4: How should I prepare and store stock solutions of this compound?
This compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[11][12] For aqueous buffers, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[12][13] Aqueous solutions may not be stable for long periods, so it is advisable to prepare them fresh.[11] Due to potential light sensitivity, it is recommended to store stock solutions protected from light.[14][15]
Q5: Can this compound affect cell viability assays?
Yes, compounds with reducing potential can interfere with tetrazolium-based cell viability assays like the MTT or XTT assay, leading to a false increase in perceived cell viability.[16][17][18][19] This is because these compounds can directly reduce the tetrazolium salt to its colored formazan product, independent of cellular metabolic activity. It is crucial to include proper controls, such as a cell-free assay with the compound, to rule out such interference.
Troubleshooting Unexpected Results
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Degradation of the compound.
-
Possible Cause 2: Suboptimal assay conditions.
Issue 2: Unexpected physiological responses in in vivo models (e.g., changes in heart rate, sedation).
-
Possible Cause 1: Off-target effects.
-
Troubleshooting: As a first-generation antihistamine, this compound can have anticholinergic and anti-alpha-adrenergic effects.[2][3][4][5] Consider these potential off-target activities when interpreting cardiovascular or central nervous system responses. The sedative effects are a known characteristic of first-generation antihistamines due to their ability to cross the blood-brain barrier.
-
-
Possible Cause 2: Cardiovascular liabilities.
Issue 3: Discrepancies between cell viability data and other indicators of cell health (e.g., morphology, apoptosis markers).
-
Possible Cause 1: Interference with viability assay.
-
Troubleshooting: As mentioned in the FAQs, this compound may interfere with tetrazolium-based assays. Validate your viability results with an alternative method that does not rely on cellular reduction potential, such as a trypan blue exclusion assay or a fluorescence-based live/dead stain. Always include a cell-free control with the compound to check for direct reduction of the assay reagent.[16][17][18][19]
-
-
Possible Cause 2: Induction of apoptosis or necrosis.
-
Troubleshooting: High concentrations of certain compounds can induce programmed cell death (apoptosis) or necrosis.[25][26][27][28][29] Assess markers of apoptosis (e.g., caspase activation, annexin V staining) or necrosis (e.g., LDH release) to determine if the observed effects are due to cytotoxicity.
-
Issue 4: Unexpected effects on inflammatory responses.
-
Possible Cause: Modulation of cytokine production.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [11][12] |
| Ethanol | Soluble | [11] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble; recommend preparing a concentrated stock in DMSO and diluting. | [12][13] |
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol is adapted from standard methodologies for H1 receptor binding.[20][21][22][23][24]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the histamine H1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Pyrilamine (a common H1 antagonist radioligand).
-
Procedure: a. In a 96-well plate, combine cell membranes, [³H]-Pyrilamine (at a concentration near its Kd), and varying concentrations of this compound or a control compound. b. To determine non-specific binding, include wells with a high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine). c. Incubate at room temperature for 60-120 minutes to reach equilibrium. d. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of this compound and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Model of Ovalbumin-Induced Airway Hyperresponsiveness in Guinea Pigs
This protocol is a general guideline based on established models.[35][36][37][38][39]
-
Sensitization: a. On day 0 and day 7, sensitize guinea pigs with an intraperitoneal injection of ovalbumin (e.g., 100 µg) emulsified in an adjuvant like aluminum hydroxide.
-
Drug Administration: a. Administer this compound or vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal, oral) at a defined time point before the ovalbumin challenge.
-
Ovalbumin Challenge: a. On day 14, place the conscious guinea pigs in a whole-body plethysmography chamber. b. Expose the animals to an aerosol of ovalbumin (e.g., 0.1-1% in saline) for a specified duration (e.g., 5-10 minutes).
-
Measurement of Airway Hyperresponsiveness: a. Monitor respiratory parameters such as specific airway resistance (sRaw) or Penh before, during, and after the ovalbumin challenge. b. Alternatively, 24 hours post-challenge, assess airway responsiveness to a bronchoconstrictor agent like histamine or methacholine.
-
Bronchoalveolar Lavage (BAL): a. After the functional measurements, perform a BAL to collect airway inflammatory cells. b. Perform total and differential cell counts to assess the inflammatory infiltrate (e.g., eosinophils, neutrophils).
Mandatory Visualizations
Caption: Primary mechanism of this compound action.
Caption: Troubleshooting unexpected cell viability assay results.
References
- 1. This compound | 135-35-3 | Benchchem [benchchem.com]
- 2. Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cardiovascular safety of antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiotoxic potential and CNS effects of first-generation antihistamines [iris.unina.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Effect of H1 antihistamines upon the cardiovascular system. | Semantic Scholar [semanticscholar.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 23. researchgate.net [researchgate.net]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journal.waocp.org [journal.waocp.org]
- 29. invivogen.com [invivogen.com]
- 30. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine inhibits lipopolysaccharide-induced inflammation transcriptomic pathways and cytokine secretion in a macrophage cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In Vitro Generation of Interleukin 10–producing Regulatory CD4+ T Cells Is Induced by Immunosuppressive Drugs and Inhibited by T Helper Type 1 (Th1)– and Th2-inducing Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Treatment with glutathione precursor decreases cytokine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Cytokine expression in trichloroethylene-induced hypersensitivity dermatitis: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Acute hypersensitivity to aerosolized histamine induced by aerosolized ovalbumin in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Ovalbumin sensitization changes the inflammatory response to subsequent parainfluenza infection. Eosinophils mediate airway hyperresponsiveness, m(2) muscarinic receptor dysfunction, and antiviral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Inhibitory Effect of Sihuangxiechai Decoction on Ovalbumin-Induced Airway Inflammation in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chlorothen Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Chlorothen hydrochloride with other prominent antihistamines, offering researchers, scientists, and drug development professionals a detailed overview of its performance based on experimental data. Chlorothen, a first-generation antihistamine, is a potent antagonist of the histamine H1 receptor, a key player in allergic and inflammatory responses. This document delves into its binding affinity, efficacy, and side-effect profile in contrast to other first and second-generation antihistamines.
Comparative Analysis of H1 Receptor Antagonists
The cornerstone of an antihistamine's efficacy lies in its affinity for the histamine H1 receptor. A higher binding affinity generally translates to a more potent antihistaminic effect. Below is a comparative summary of the binding affinities (Ki values) of this compound and other selected antihistamines.
Data Presentation: H1 Receptor Binding Affinity
| Antihistamine | Generation | H1 Receptor Binding Affinity (Ki) [nM] |
| Chlorothen | First | ~2.5 (pKi of 7.6)[1] |
| Diphenhydramine | First | 1.4 - 84 |
| Chlorpheniramine | First | 2 - 4.81 |
| Loratadine | Second | 16 - 138 |
| Cetirizine | Second | 3 - 6 |
Note: Lower Ki values indicate higher binding affinity. The values presented are a range from various studies and experimental conditions.
First-generation antihistamines, including Chlorothen, are known for their ability to cross the blood-brain barrier, which contributes to their sedative effects.[2] Second-generation antihistamines were developed to minimize this central nervous system penetration, thereby offering a non-sedating alternative for allergy relief.[3] While both generations can be effective for urticarial itch, second-generation agents are often preferred.[4]
Efficacy and Side Effect Profile
Beyond receptor binding, the clinical efficacy and side-effect profile are critical for evaluating an antihistamine's utility. First-generation antihistamines, while effective in alleviating allergic symptoms, are often associated with sedation and anticholinergic side effects such as dry mouth and dizziness.[5][6] Second-generation antihistamines generally have a more favorable safety profile with a lower incidence of such side effects.[3]
Data Presentation: Comparative Efficacy and Side Effects
| Antihistamine | Efficacy in Allergic Rhinitis & Urticaria | Common Side Effects |
| Chlorothen | Effective | Sedation, Anticholinergic effects |
| Diphenhydramine | Effective | Strong Sedation, Anticholinergic effects[7][8] |
| Chlorpheniramine | Effective | Sedation, Anticholinergic effects |
| Loratadine | Effective | Low incidence of sedation[7] |
| Cetirizine | Effective | Low incidence of sedation, though may be higher than other second-generation agents[9] |
Clinical studies have shown that while first and second-generation antihistamines can have similar efficacy in treating conditions like urticaria, the sedative properties of first-generation drugs can be a significant drawback.[4] For instance, studies comparing diphenhydramine with loratadine have demonstrated significant sedative effects and performance impairment with diphenhydramine, which were not observed with loratadine.[7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and its alternatives, it is essential to visualize the underlying biological processes and experimental methodologies.
Histamine H1 Receptor Signaling Pathway
This compound exerts its effect by blocking the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately results in the physiological responses associated with allergies.[10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 4. First- or second-generation antihistamines: which are more effective at controlling pruritus? | MDedge [mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sedative effects of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sedation with “non-sedating” antihistamines: four prescription-event monitoring studies in general practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SMPDB [smpdb.ca]
- 12. PathWhiz [pathbank.org]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Chlorothen Hydrochloride and Other First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Chlorothen hydrochloride with other prominent first-generation antihistamines, focusing on their performance based on available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological nuances of these compounds.
Introduction to First-Generation Antihistamines
First-generation antihistamines are a class of drugs that antagonize the histamine H1 receptor, thereby alleviating symptoms associated with allergic reactions. These compounds are known to cross the blood-brain barrier, which contributes to their characteristic sedative effects.[1] They also frequently exhibit anticholinergic (muscarinic receptor blocking) activity, leading to side effects such as dry mouth and urinary retention.[2] This class of drugs, while effective for allergic conditions, has a well-documented side effect profile that has led to the development of second-generation, non-sedating antihistamines.[1]
This compound, a member of the ethylenediamine class of first-generation antihistamines, functions as an inverse agonist at the histamine H1 receptor.[3] This means it preferentially binds to and stabilizes the inactive conformation of the receptor, thereby reducing its basal activity and blocking the action of histamine.
Comparative Performance Data
To objectively compare this compound with other first-generation antihistamines, the following tables summarize key performance parameters based on available experimental data.
Histamine H1 Receptor Binding Affinity
The binding affinity of an antihistamine for the H1 receptor is a primary determinant of its potency. This is often expressed as the equilibrium dissociation constant (Ki) or its negative logarithm (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.
Table 1: Comparative Histamine H1 Receptor Binding Affinities
| Compound | Chemical Class | pKi | Test System | Reference |
| Chlorothen | Ethylenediamine | 7.6 | Guinea pig brain | [3] |
| Diphenhydramine | Ethanolamine | 8.2 | Human H1 Receptor (CHO cells) | [4] |
| Chlorpheniramine | Alkylamine | 8.8 | Human H1 Receptor (CHO cells) | [4] |
| Promethazine | Phenothiazine | 9.2 | Human H1 Receptor (CHO cells) | [4] |
| Pyrilamine (Mepyramine) | Ethylenediamine | 9.3 | Human H1 Receptor (CHO cells) | [4] |
Note: Direct comparative studies of Chlorothen with other first-generation antihistamines under identical experimental conditions are limited. The data presented is compiled from different sources and should be interpreted with caution.
Anticholinergic Activity
Anticholinergic activity is a significant contributor to the side effect profile of first-generation antihistamines. This is typically assessed by measuring the drug's ability to inhibit the effects of acetylcholine at muscarinic receptors.
Table 2: Comparative Anticholinergic Activity
| Compound | pA2 Value (in vitro) | Anticholinergic Activity (in vivo) | Reference |
| Diphenhydramine | 6.8 | Present | [5] |
| Chlorpheniramine | 6.1 | Present | [5] |
| Promethazine | 7.8 | Present | [5] |
| Pyrilamine | 4.8 | Not significant | [5] |
| Chlorothen | Data not available | Data not available |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Sedative Effects
Sedation is a hallmark central nervous system (CNS) effect of first-generation antihistamines, resulting from their ability to cross the blood-brain barrier and antagonize H1 receptors in the brain.
Table 3: Comparative Sedative Effects
| Compound | Sedation Profile | Assessment Method | Reference |
| Diphenhydramine | High | Subjective reports, psychomotor testing | [2] |
| Chlorpheniramine | Moderate to High | Subjective reports, psychomotor testing | [2] |
| Promethazine | High | Subjective reports, psychomotor testing | [2] |
| Pyrilamine | Moderate | Subjective reports, psychomotor testing | |
| Chlorothen | Data not available | Data not available |
Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the histamine H1 receptor.
Methodology:
-
Preparation of Receptor Source: A membrane preparation from a cell line expressing the histamine H1 receptor (e.g., Chinese Hamster Ovary cells) or from tissues with high H1 receptor density (e.g., guinea pig brain) is used.
-
Radioligand Binding: The membrane preparation is incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine).
-
Competitive Binding: A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for binding to the H1 receptor.
-
Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.[4]
In Vitro Anticholinergic Activity Assay (Guinea Pig Ileum)
Objective: To assess the anticholinergic activity of a test compound by measuring its ability to inhibit acetylcholine-induced contractions of isolated guinea pig ileum.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing an appropriate physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.
-
Agonist Response: A cumulative concentration-response curve to a cholinergic agonist (e.g., acetylcholine or carbachol) is established to determine the concentration that produces a submaximal contraction (e.g., EC80).
-
Antagonist Incubation: The tissue is incubated with a specific concentration of the test compound (e.g., this compound) for a defined period.
-
Shift in Agonist Response: The concentration-response curve to the cholinergic agonist is re-established in the presence of the antagonist.
-
Data Analysis: The degree of rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's potency.[6][7][8]
In Vivo Sedation Assessment (Rodent Model)
Objective: To evaluate the sedative potential of a test compound in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Drug Administration: The test compound (e.g., this compound) is administered intraperitoneally or orally at various doses. A vehicle control group and a positive control group (e.g., diazepam) are included.
-
Behavioral Assessment: Sedative effects are assessed using various behavioral tests at different time points after drug administration. Common tests include:
-
Open Field Test: Measures locomotor activity and exploratory behavior. A decrease in the number of squares crossed and rearing frequency indicates sedation.
-
Rotarod Test: Assesses motor coordination. A decrease in the time the animal can stay on the rotating rod indicates motor impairment and sedation.
-
Hole-Board Test: Measures exploratory behavior (head-dipping). A reduction in head-dipping frequency can indicate sedation.
-
-
Data Analysis: The behavioral parameters are compared between the test compound groups, the vehicle control group, and the positive control group using appropriate statistical methods (e.g., ANOVA).[9]
Signaling Pathways and Visualizations
Histamine H1 Receptor Signaling Pathway
First-generation antihistamines act as inverse agonists at the H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. By stabilizing the inactive state of the H1 receptor, antihistamines prevent this cascade from occurring.
Caption: Histamine H1 Receptor Signaling Pathway
Experimental Workflow: In Vitro Anticholinergic Assay
The following diagram illustrates the workflow for the guinea pig ileum assay to determine the anticholinergic activity of a test compound.
Caption: Workflow for In Vitro Anticholinergic Assay
Conclusion
This guide provides a comparative overview of this compound and other first-generation antihistamines based on available scientific literature. While data for this compound is not as extensive as for more commonly used drugs like diphenhydramine and chlorpheniramine, the existing information on its H1 receptor binding affinity suggests it is a potent antihistamine. The provided experimental protocols offer a framework for conducting further comparative studies to better elucidate the complete pharmacological profile of this compound, particularly concerning its anticholinergic and sedative properties relative to its counterparts. This information is crucial for the rational design and development of future H1 receptor antagonists with improved therapeutic indices.
References
- 1. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 2. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 3. This compound | 135-35-3 | Benchchem [benchchem.com]
- 4. Differential thermodynamic driving force of first- and second-generation antihistamines to determine their binding affinity for human H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 7. scribd.com [scribd.com]
- 8. Guinea Pig Ileum [sheffbp.co.uk]
- 9. Sedation and the stimulus properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Chlorothen Hydrochloride's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Chlorothen hydrochloride's effects in various experimental models. It offers a comparative analysis with other first-generation antihistamines, supported by experimental data and detailed protocols to aid in research and development.
This compound is a first-generation antihistamine belonging to the ethylenediamine class.[1] Like other drugs in its class, its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[2] This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses. Additionally, as a first-generation antihistamine, this compound can cross the blood-brain barrier and exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[3] These characteristics contribute to both its therapeutic effects and its side-effect profile, which includes sedation and dry mouth.
This guide will compare the antihistaminic and anticholinergic activities of this compound with two other prominent first-generation antihistamines: Diphenhydramine and Chlorpheniramine. The comparison will be based on established in vitro and in vivo experimental models.
Comparative Analysis of Antihistaminic and Anticholinergic Activity
To provide a clear comparison of the pharmacological activities of this compound and its alternatives, the following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Antihistaminic Activity on Guinea Pig Ileum
| Compound | pA2 Value (Histamine H1 Receptor) |
| This compound | Data not available in searched literature |
| Diphenhydramine | 7.9[4] |
| Chlorpheniramine | 9.1[4] |
| Dexchlorpheniramine | 9.3[4] |
| Mepyramine | 10.15[5] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.Dexchlorpheniramine and Mepyramine are included for broader context.
Table 2: In Vivo Antihistaminic Activity in Guinea Pigs (Histamine-Induced Bronchospasm)
| Compound | ED50 (mg/kg, i.v.) |
| This compound | Data not available in searched literature |
| Diphenhydramine | Data not available in searched literature |
| Chlorpheniramine | Data not available in searched literature |
Note: ED50 is the dose of a drug that produces 50% of its maximal effect. In this model, it represents the dose required to provide a certain level of protection against histamine-induced bronchoconstriction.
Table 3: In Vitro Anticholinergic Activity on Guinea Pig Trachealis Muscle
| Compound | pA2 Value (Muscarinic Receptor) |
| This compound | Data not available in searched literature |
| Diphenhydramine | 6.9[6] |
| Chlorpheniramine | 5.6[6] |
| Cyproheptadine | 8.2[6] |
| Promethazine | 7.7[6] |
Note: Cyproheptadine and Promethazine are included for broader context of anticholinergic potency among first-generation antihistamines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
In Vitro Model: Antihistaminic Activity on Isolated Guinea Pig Ileum
This assay assesses the ability of a compound to antagonize histamine-induced smooth muscle contraction.
Protocol:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.
-
Histamine Concentration-Response Curve: Cumulative concentrations of histamine are added to the organ bath to establish a baseline concentration-response curve for contraction.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the antagonist (e.g., this compound, Diphenhydramine, or Chlorpheniramine) for a predetermined period.
-
Shift in Histamine Response: The histamine concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the histamine concentration-response curve is used to calculate the pA2 value, which quantifies the antagonist's potency. A Schild plot analysis is typically used to determine if the antagonism is competitive.[7]
In Vivo Model: Histamine-Induced Bronchospasm in Guinea Pigs
This model evaluates the protective effect of an antihistamine against bronchoconstriction induced by histamine in a living animal.
Protocol:
-
Animal Preparation: Conscious guinea pigs are placed in a whole-body plethysmograph to monitor respiratory parameters.
-
Antagonist Administration: The test compound (e.g., this compound or an alternative) is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at various doses to different groups of animals.
-
Histamine Challenge: After a set period, the animals are exposed to an aerosolized solution of histamine, which induces bronchoconstriction.
-
Measurement of Bronchoconstriction: The severity of bronchospasm is assessed by measuring changes in respiratory parameters, such as an increase in airway resistance or a decrease in tidal volume. The time to the onset of respiratory distress can also be measured.
-
Data Analysis: The dose of the antagonist that provides a 50% protection against the effects of the histamine challenge (ED50) is calculated to determine its in vivo potency.
In Vitro Model: Anticholinergic Activity on Isolated Guinea Pig Trachealis Muscle
This assay measures the ability of a compound to inhibit the contractile response of airway smooth muscle to a cholinergic agonist.
Protocol:
-
Tissue Preparation: A segment of the trachea is isolated from a euthanized guinea pig, and the trachealis muscle is prepared as a strip or ring and mounted in an organ bath under the same conditions as the ileum preparation.
-
Carbachol Concentration-Response Curve: A baseline concentration-response curve for contraction is established using the muscarinic agonist carbachol.
-
Antagonist Incubation: The tissue is washed and incubated with the test compound.
-
Shift in Carbachol Response: The carbachol concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The pA2 value is calculated from the shift in the carbachol concentration-response curve to quantify the anticholinergic potency of the compound.[6]
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflows.
Mechanism of H1 Receptor Antagonism
Experimental Workflows for Antihistaminic Activity
Logical Relationship of Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Chloropyramine | C16H20ClN3 | CID 25295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]
- 4. Antihistaminic activity of pulegone on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 7. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorothen Hydrochloride and Promethazine for Researchers and Drug Development Professionals
A deep dive into the pharmacological profiles of two first-generation antihistamines, Chlorothen hydrochloride and promethazine, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. By examining their mechanisms of action, receptor affinities, and side-effect profiles, this document aims to provide a comprehensive resource for informed decision-making in research and development.
This guide synthesizes available preclinical and clinical data to draw a comparative picture of these two compounds. While both are established first-generation antihistamines with anticholinergic properties, nuances in their receptor interactions and resulting clinical profiles are critical for targeted therapeutic development.
At a Glance: Key Pharmacological Parameters
To facilitate a direct comparison, the following table summarizes the available quantitative data for this compound and promethazine. It is important to note that a direct head-to-head comparison is limited by the scarcity of publicly available, directly comparable quantitative data for this compound.
| Parameter | This compound | Promethazine |
| Histamine H1 Receptor Affinity (Ki) | ~25.1 nM (pKi = 7.6) | 1.4 nM[[“]] |
| Muscarinic Receptor Affinity (Ki) | Data not available (known to possess anticholinergic activity)[2] | 5.0 - 38 nM[3] |
| Dopamine D2 Receptor Affinity | Data not available | Moderate affinity[[“]] |
| Alpha-1 Adrenergic Receptor Affinity | Data not available (known to interact with α-adrenergic receptors) | Weak to moderate affinity[[“]] |
| hERG Channel Blockade (IC50) | Data not available | 1.46 µM[4] |
Note: The pKi of 7.6 for this compound was converted to a Ki value using the formula Ki = 10^(-pKi) * 10^9 nM. This value should be interpreted with caution as it is derived from a single source and may not be directly comparable to the Ki value for promethazine due to potential differences in experimental conditions.
Mechanism of Action: A Shared Foundation with Distinct Nuances
Both this compound and promethazine are classified as first-generation H1 antihistamines. Their primary mechanism of action involves competitive antagonism of the histamine H1 receptor. By blocking the effects of histamine, they alleviate the symptoms of allergic reactions such as sneezing, itching, and rhinorrhea.
However, as is characteristic of first-generation antihistamines, their activity is not limited to the H1 receptor. Both compounds are known to be antagonists at muscarinic acetylcholine receptors, which contributes to their anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized signaling pathway of H1 receptor antagonism and a typical experimental workflow for evaluating the efficacy of antihistamines.
Caption: Generalized Histamine H1 Receptor Signaling Pathway.
Caption: A typical experimental workflow for antihistamine evaluation.
Comparative Side-Effect Profile
First-generation antihistamines are well-known for their central nervous system (CNS) depressant and anticholinergic side effects.[8][9] This is primarily due to their ability to cross the blood-brain barrier.[5]
| Side Effect | This compound | Promethazine |
| Sedation | Expected to be significant, as a first-generation antihistamine. | Prominent, often used clinically for its sedative properties.[6][10] |
| Anticholinergic Effects | ||
| - Dry Mouth | Common | Common[11] |
| - Blurred Vision | Common | Common[11] |
| - Urinary Retention | Possible | Possible[11] |
| - Constipation | Possible | Possible[11] |
| Gastrointestinal Effects | Nausea, stomach pain, loss of appetite reported for similar compounds. | Nausea, vomiting.[11] |
| Cardiovascular Effects | Data not available | Increased or decreased blood pressure, tachycardia, bradycardia.[11] |
| Extrapyramidal Symptoms | Data not available | Possible, especially at high doses. |
Promethazine carries a boxed warning regarding the risk of severe tissue injury with injection and respiratory depression in pediatric patients.[6] Due to the limited clinical data available for this compound, a comprehensive comparison of the frequency and severity of its side effects with those of promethazine is not possible.
Experimental Protocols
1. Receptor Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of this compound and promethazine for histamine H1 and muscarinic receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., guinea pig brain for H1 receptors, human M1-M5 expressing cell lines for muscarinic receptors).
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]pyrilamine for H1 receptors, [³H]N-methylscopolamine for muscarinic receptors) in the presence of increasing concentrations of the test compound (this compound or promethazine).
-
Separation and Counting: Separate bound from free radioligand by rapid filtration.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Histamine Release Assay from Mast Cells (General Protocol)
-
Objective: To evaluate the functional antagonist activity of this compound and promethazine by measuring their ability to inhibit histamine release.
-
Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or isolate primary mast cells.
-
Sensitization: Sensitize the cells with an appropriate antigen (e.g., IgE).
-
Treatment: Pre-incubate the sensitized cells with various concentrations of this compound or promethazine.
-
Stimulation: Induce histamine release by challenging the cells with the specific antigen or a secretagogue (e.g., compound 48/80).
-
Histamine Quantification: Measure the amount of histamine released into the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: Calculate the percentage inhibition of histamine release at each concentration of the test compound and determine the IC50 value.
-
3. Animal Model for Sedative Effects: Rotarod Test (General Protocol)
-
Objective: To assess the sedative and motor-impairing effects of this compound and promethazine.
-
Methodology:
-
Animal Acclimatization: Acclimatize mice or rats to the laboratory environment.
-
Training: Train the animals to remain on a rotating rod (rotarod) for a predetermined period.
-
Drug Administration: Administer this compound, promethazine, or a vehicle control to different groups of animals.
-
Testing: At various time points after drug administration, place the animals on the rotarod and measure the latency to fall.
-
Data Analysis: Compare the latency to fall between the drug-treated and control groups to determine the extent of motor impairment.
-
Conclusion
Both this compound and promethazine are effective first-generation H1 antihistamines with significant anticholinergic and sedative properties. Promethazine's broader receptor activity profile contributes to its well-established use as a sedative and antiemetic. While this compound is expected to share many of the class characteristics of first-generation antihistamines, a more detailed and direct comparison is hampered by the limited availability of quantitative pharmacological and clinical data.
For researchers and drug development professionals, the choice between these or other antihistamines will depend on the desired therapeutic effect and the acceptable side-effect profile. Further research, particularly head-to-head comparative studies under standardized conditions, would be invaluable for a more definitive understanding of the relative potencies and clinical nuances of these two compounds. The provided experimental protocols offer a framework for conducting such comparative evaluations.
References
- 1. consensus.app [consensus.app]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 7. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of sedative and non-sedative H1 antagonists on cognitive tasks: behavioral and near-infrared spectroscopy (NIRS) examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. This compound | 135-35-3 | Benchchem [benchchem.com]
A Comparative Analysis: Chlorothen Hydrochloride Versus Modern Antihistamines
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Chlorothen hydrochloride, a first-generation antihistamine, with newer second and third-generation antihistaminic compounds. The focus is on objective performance metrics, supported by experimental data, to inform research and development in allergic disease therapeutics.
Introduction: The Evolution of Antihistamines
Antihistamines are a cornerstone in the treatment of allergic conditions. They function by blocking the action of histamine at H1 receptors.[1] The evolution of antihistamines is categorized into three generations. First-generation agents, such as this compound, were developed in the mid-20th century.[2] While effective, their utility is often limited by significant side effects, primarily sedation and anticholinergic activity, due to their ability to cross the blood-brain barrier.[1][3][4]
This led to the development of second-generation antihistamines (e.g., Loratadine, Cetirizine) and subsequently third-generation compounds (e.g., Levocetirizine, Desloratadine, Fexofenadine), which are active metabolites or isomers of second-generation drugs.[5][6][7] These newer agents are characterized by their high selectivity for peripheral H1 receptors and limited penetration of the central nervous system, resulting in a significantly improved safety and tolerability profile.[3][8][9][10]
Mechanism of Action: A Tale of Two Selectivities
The fundamental difference between this compound and newer antihistamines lies in their receptor selectivity and ability to cross the blood-brain barrier.
-
This compound (First-Generation): As a first-generation agent, Chlorothen is a non-selective H1 receptor antagonist.[10][11] It readily crosses the blood-brain barrier, where it antagonizes H1 receptors in the central nervous system (CNS), leading to drowsiness and impaired cognitive function.[3][9] Furthermore, it blocks muscarinic cholinergic receptors, causing side effects like dry mouth, blurred vision, and urinary retention.[2][3][12]
-
Newer Antihistamines (Second & Third-Generation): These compounds are designed to be "peripherally selective."[10] They have a lower lipophilicity and are often substrates for the P-glycoprotein efflux transporter in the blood-brain barrier, which severely restricts their entry into the CNS.[1][13] This results in potent H1 receptor antagonism in peripheral tissues without the sedative and anticholinergic side effects associated with first-generation drugs.[3][14] Third-generation agents offer further refinements, often being the active metabolites of second-generation drugs, which provides a more predictable pharmacokinetic profile and an even lower risk of side effects, including cardiotoxicity that was a concern with early second-generation drugs like terfenadine.[5][7][8]
Figure 1. Comparative mechanism of first vs. newer-generation antihistamines.
Data Presentation: Quantitative Comparison
The following tables summarize the key properties and performance metrics of this compound in comparison to representative newer antihistamines.
Table 1: Pharmacological Profile of this compound
| Parameter | Description | Reference |
| Drug Class | First-Generation Antihistamine; Ethylenediamine derivative | [11] |
| Mechanism | Non-selective H1 receptor antagonist; anticholinergic properties | [3][12][15] |
| Blood-Brain Barrier | Readily crosses into the CNS | [3][9] |
| H1 Receptor Affinity | pKi of 7.6 (guinea pig brain) | [11] |
| Primary Side Effects | Sedation, drowsiness, dizziness, dry mouth, impaired motor function | [1][2][3] |
| Duration of Action | 4 to 6 hours | [2][16] |
Table 2: Comparative Summary of Antihistamine Generations
| Feature | First-Generation (Chlorothen) | Second-Generation (Loratadine, Cetirizine) | Third-Generation (Fexofenadine, Levocetirizine) |
| Sedation | High | Low to None (Cetirizine may cause mild drowsiness)[14][17] | None |
| Anticholinergic Effects | Significant | Minimal to None[10][14] | None |
| Receptor Selectivity | Low (Acts on H1 and muscarinic receptors)[3] | High for peripheral H1 receptors[10] | Very high for peripheral H1 receptors[8] |
| CNS Penetration | High | Low | Very Low |
| Dosing Frequency | 4-6 hours[2][16] | 12-24 hours[16] | 24 hours[5] |
| Cardiac Safety | Concern for QT prolongation with some agents[6] | Generally safe; Terfenadine/Astemizole withdrawn[7] | Excellent safety profile; devoid of cardiotoxicity[5][7] |
Table 3: H1 Receptor Binding Affinities (Ki) of Select Antihistamines
Note: Direct comparison of Ki values should be approached with caution as they can vary based on experimental conditions, tissue source, and assay methodology. Lower Ki values indicate higher binding affinity.
| Compound | Generation | Binding Affinity (Ki, nM) | Reference |
| Chlorothen | First | ~25 (Calculated from pKi of 7.6) | [11] |
| Chlorpheniramine | First | - | [18] |
| Emedastine | Second | 1.3 | [18] |
| Desloratadine | Third | High affinity (Ranked highest among several newer agents) | [19] |
| Cetirizine | Second | Higher affinity than Loratadine and Fexofenadine | [19] |
| Loratadine | Second | Lower affinity than Desloratadine and Cetirizine | [19] |
| Fexofenadine | Third | Lower affinity than Desloratadine and Cetirizine | [19] |
Experimental Protocols
Histamine H1 Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for the H1 receptor.
Objective: To quantify the affinity of test compounds (e.g., Chlorothen, Fexofenadine) for the histamine H1 receptor by measuring their ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express H1 receptors (e.g., guinea pig cerebellum or cells transfected with the human H1 receptor) in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in an assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine), and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known H1 antagonist).
-
-
Incubation:
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium.
-
-
Separation:
-
Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.
-
Quickly wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Experimental workflow for H1 receptor binding assay.
Signaling Pathways
Chlorothen and newer antihistamines act as inverse agonists or antagonists at the H1 receptor, which is a G-protein coupled receptor (GPCR). Its activation by histamine primarily signals through the Gq/11 pathway.
Figure 3. Simplified histamine H1 receptor signaling pathway.
Conclusion
The benchmarking of this compound against newer antihistamines clearly illustrates the significant advancements in drug development for allergic disorders. While first-generation agents like Chlorothen are effective H1 receptor antagonists, their clinical use is hampered by a poor side-effect profile, primarily due to non-selective receptor binding and high CNS penetration.
Newer second and third-generation antihistamines demonstrate superior safety and tolerability.[4][6] Their development, guided by a deeper understanding of pharmacokinetics and receptor pharmacology, has produced compounds with high peripheral H1 receptor selectivity and minimal CNS effects. Data consistently show that these newer agents offer a longer duration of action and a much lower risk of sedation and anticholinergic effects.[2][3] For these reasons, second and third-generation antihistamines are recommended as the first-line treatment for allergic rhinitis and urticaria.[4][6][13] The use of first-generation compounds like this compound should be limited to specific situations where its sedative properties might be considered a therapeutic benefit, and even then, with caution.[3]
References
- 1. Antihistamines: How they work, types, and side effects [medicalnewstoday.com]
- 2. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic advantages of third generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 11. This compound | 135-35-3 | Benchchem [benchchem.com]
- 12. What is the mechanism of Chlorphenoxamine Hydrochloride? [synapse.patsnap.com]
- 13. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 14. Second Generation Antihistamines - Respiratory Pharmacology for Nursing RN [picmonic.com]
- 15. Chlorothen - Wikipedia [en.wikipedia.org]
- 16. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of Chlorothen Hydrochloride: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive statistical analysis and comparison of Chlorothen hydrochloride with other prominent first- and second-generation antihistamines. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its performance based on available preclinical and clinical data.
Overview of this compound
This compound is a first-generation antihistamine, classified as an H1 receptor antagonist.[1][2] Like other drugs in its class, it functions by blocking the action of histamine at the H1 receptor, thereby mitigating allergic responses.[1][2] Structurally, it is an ethylenediamine derivative. First-generation antihistamines are known to cross the blood-brain barrier, which can lead to sedative effects.[3][4][5]
Comparative Analysis of Receptor Binding Affinity
The primary mechanism of action for antihistamines is their binding affinity to the H1 histamine receptor. A higher binding affinity, indicated by a lower equilibrium dissociation constant (Ki), generally correlates with greater potency.
One study reported a pKi value of 7.6 for Chlorothen at the guinea pig brain H1 receptor. The pKi is the negative logarithm of the Ki value, meaning a higher pKi indicates a stronger binding affinity.
Table 1: Comparative H1 Receptor Binding Affinities of Select Antihistamines
| Antihistamine | Receptor Source | Ki (nM) | pKi |
| Chlorothen | Guinea Pig Brain | ~25 | 7.6 |
| Diphenhydramine | Human H1 Receptor (recombinant) | 16 | 7.8 |
| Chlorpheniramine | Human H1 Receptor (recombinant) | 3.2 | 8.5 |
| Cetirizine | Human H1 Receptor (recombinant) | 6 | 8.2 |
| Loratadine | Human H1 Receptor (recombinant) | 33 | 7.5 |
| Desloratadine | Human H1 Receptor (recombinant) | 0.4 | 9.4 |
| Fexofenadine | Human H1 Receptor (recombinant) | 10 | 8.0 |
Note: Data for comparative antihistamines are compiled from various sources and may not be directly comparable due to different experimental conditions. The pKi for Chlorothen was reported directly in one source.
Preclinical Efficacy in Animal Models
Animal models of allergic rhinitis are crucial for evaluating the in vivo efficacy of antihistamines. The guinea pig is a commonly used model for these studies.
While specific comparative preclinical data for this compound is limited in recently published literature, the general experimental protocol for evaluating antihistamines in an ovalbumin-sensitized guinea pig model is well-established.
Clinical Efficacy and Side Effect Profile
Clinical trials are essential for determining the therapeutic efficacy and safety of antihistamines in humans. Key parameters include the reduction of allergy symptoms and the incidence of side effects, particularly sedation for first-generation agents.
Table 2: Comparison of Sedative Effects of First-Generation Antihistamines
| Antihistamine | Sedative Potential | Cognitive Impairment |
| Chlorothen (expected) | High | Likely |
| Diphenhydramine | High | Significant |
| Chlorpheniramine | Moderate | Can occur |
First-generation antihistamines are known to cause a range of side effects beyond sedation, including dizziness, dry mouth, and blurred vision, due to their anticholinergic properties.[1][4]
Experimental Protocols
In Vitro H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the H1 histamine receptor.
Methodology:
-
Preparation of Receptor Membranes: Membranes are prepared from cells expressing the H1 receptor (e.g., CHO-K1 cells stably transfected with the human H1 receptor).
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]-pyrilamine) is incubated with the receptor membranes.
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
Objective: To evaluate the in vivo efficacy of an antihistamine in a model of allergic rhinitis.
Methodology:
-
Sensitization: Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant (e.g., aluminum hydroxide). This is typically done on multiple days (e.g., days 1 and 8).
-
Challenge: After a sensitization period, the animals are challenged with an intranasal administration of OVA to induce an allergic reaction.
-
Treatment: The test compound (e.g., this compound) or a vehicle control is administered orally or via another relevant route at a specified time before the OVA challenge.
-
Symptom Observation: Allergic symptoms, such as sneezing and nasal discharge, are counted for a defined period after the challenge.
-
Data Analysis: The frequency of allergic symptoms in the treated group is compared to the control group to determine the efficacy of the test compound.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and the antagonistic action of Chlorothen HCl.
Experimental Workflow for Antihistamine Evaluation
Caption: General experimental workflow for the evaluation of a new antihistamine.
References
- 1. H1 antagonist - Wikipedia [en.wikipedia.org]
- 2. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Chlorothen Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Chlorothen hydrochloride, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Hazard Overview
This compound is a chemical that requires careful handling due to its potential health effects. Based on safety data for similar hazardous compounds, it may cause skin and eye irritation.[1] Inhalation of dust or fumes may lead to respiratory irritation.[1] It is crucial to obtain special instructions before use and not to handle it until all safety precautions have been read and understood.[2]
Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound, based on guidelines for hazardous drugs and chemicals.[3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of chemotherapy-grade gloves that meet ASTM D6978 standards.[4] Change gloves regularly or if contamination is suspected.[3] |
| Body Protection | Gown | A disposable, long-sleeved, back-closing gown made of a low-permeability fabric. Cuffs should be tight-fitting (elastic or knit).[3][4] |
| Eye & Face Protection | Goggles & Face Shield | Use chemical splash goggles and a face shield, especially when there is a risk of splashes or spills.[5] |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or N100 respirator should be used if airborne particles or aerosols may be generated.[5] |
| Head & Foot Protection | Hair & Shoe Covers | Use hair covers, beard covers (if applicable), and shoe covers to prevent the spread of contamination.[4][5] |
Operational Procedures
Receiving and Storage:
-
Upon receipt, unpack shipments in a designated area.
-
Personnel should wear chemotherapy gloves when unpacking.[4]
-
Store this compound in a tightly closed, light-sensitive container in a cool, dry, and well-ventilated area.[1]
-
Keep it locked up or in an area accessible only to authorized personnel.
Handling and Preparation:
-
Work Area Preparation : All handling and preparation should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Donning PPE : Before handling, put on all required PPE as specified in the table above.
-
Weighing and Transferring : Handle the compound carefully to avoid generating dust. Use appropriate tools for transfers.
-
After Handling : Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[1][2]
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in designated hazardous waste containers.
Emergency Procedures
In Case of a Spill:
-
Evacuate and Secure : Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.
-
Assess the Spill : Determine the extent of the spill and if you have the appropriate training and materials to clean it up.
-
Don PPE : Wear appropriate PPE, including respiratory protection, before attempting cleanup.
-
Containment and Cleanup : For small spills, gently cover the spill with an absorbent material. Sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontamination : Clean the spill area with an appropriate decontaminating solution.
-
Reporting : Report the incident to your supervisor and safety officer.
In Case of Exposure:
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention from an ophthalmologist.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All waste materials contaminated with this compound, including used PPE and cleanup materials, must be disposed of as hazardous waste.[1]
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1] Do not empty into drains.[1]
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
